(2-Chloro-4-isopropoxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGHQUDYWHNUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627947 | |
| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-47-0 | |
| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chloro-4-isopropoxyphenyl)boronic acid (CAS 313545-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloro-4-isopropoxyphenyl)boronic acid, with CAS number 313545-47-0, is a substituted arylboronic acid that serves as a crucial building block in modern organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and applications of this compound, with a focus on its role in drug discovery and development. Detailed general experimental protocols and safety information are also provided to facilitate its effective and safe use in the laboratory.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 313545-47-0 | [4][5] |
| Molecular Formula | C₉H₁₂BClO₃ | [] |
| Molecular Weight | 214.45 g/mol | [] |
| Boiling Point | 356 °C at 760 mmHg | [4][5][] |
| Density | 1.23 g/cm³ | [] |
| LogP | 0.807 | [] |
| IUPAC Name | (2-chloro-4-propan-2-yloxyphenyl)boronic acid | [] |
Synthesis and Purification
General Synthesis Protocol
The synthesis of this compound typically involves the reaction of a corresponding organometallic reagent with a borate ester, followed by acidic hydrolysis. A common route begins with the formation of a Grignard or organolithium reagent from a suitable haloaromatic precursor.
A plausible synthetic pathway is outlined below, starting from 1-chloro-2-bromo-5-isopropoxybenzene. This general method is adapted from established procedures for the synthesis of arylboronic acids.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol (General):
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether or tetrahydrofuran (THF). Add a solution of the starting aryl halide (e.g., 1-chloro-2-bromo-5-isopropoxybenzene) in the same anhydrous solvent dropwise to initiate the reaction. Once initiated, add the remaining aryl halide solution to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to a low temperature (typically -78 °C). To this solution, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise while maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2 M HCl). Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
Purification
Crude arylboronic acids can be purified by several methods to remove by-products such as borinic acids and unreacted starting materials.
-
Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent depends on the polarity of the specific boronic acid. A solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. A general purification process involves treating the crude product with a base to form the salt, which can then be separated from non-acidic impurities by solvent extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be isolated.
-
Chromatography: For less polar boronic acids, column chromatography on silica gel can be an effective purification method. For more polar compounds, neutral alumina may be a more suitable stationary phase.
Applications in Drug Discovery and Development
This compound is a valuable reagent in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.
Role as a Building Block in Kinase Inhibitors
Patent literature discloses the use of this compound in the synthesis of compounds targeting AXL receptor tyrosine kinase (AXL). AXL is implicated in cancer progression, metastasis, and drug resistance, making it an attractive target for cancer therapy.[7][8][9][10][11] The boronic acid is used to introduce the 2-chloro-4-isopropoxyphenyl moiety into the inhibitor scaffold via a Suzuki-Miyaura coupling reaction.
Synthesis of Bicyclic Imidazole Derivatives
This boronic acid has also been cited in patents related to the synthesis of bicyclic imidazole derivatives.[12][13][14][15] These classes of compounds are being investigated for the treatment of a range of conditions, including renal diseases, cardiovascular diseases, and fibrotic disorders. The boronic acid facilitates the introduction of the substituted phenyl ring, which is often crucial for modulating the biological activity and pharmacokinetic properties of the final compound.
Experimental Protocols for Key Reactions
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
Reaction Setup: In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Spectroscopic Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton will be a septet around δ 4.5-5.0 ppm, and the methyl protons will be a doublet around δ 1.3-1.5 ppm. The B(OH)₂ protons will likely appear as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the boron atom often being broad or unobserved due to quadrupolar relaxation. The carbons of the isopropoxy group will also be present.
-
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad singlet in the range of δ 28-34 ppm, which is characteristic of a tricoordinate arylboronic acid.
-
FT-IR: The infrared spectrum will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the boronic acid hydroxyl groups. Strong B-O stretching vibrations are expected around 1300-1400 cm⁻¹. Characteristic C-H stretches for the aromatic and isopropyl groups, as well as C=C stretching bands for the aromatic ring, will also be present.
-
Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. Boronic acids have a tendency to dehydrate to form boroxines (cyclic trimers) in the mass spectrometer, which may also be observed.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.
GHS Hazard Statements:
-
H315: Causes skin irritation.[]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[]
-
P264: Wash skin thoroughly after handling.[]
-
P280: Wear protective gloves/eye protection/face protection.[]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[]
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its role in the synthesis of kinase inhibitors and other biologically active compounds underscores its importance in modern drug discovery. This technical guide provides essential information for researchers to effectively and safely utilize this reagent in their synthetic endeavors. Further research to fully characterize its physical properties and explore its applications in novel chemical transformations is warranted.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound - 有机金属试剂 - 西典实验 [seedior.com]
- 7. WO2019195753A1 - Axl kinase inhibitors and use of the same - Google Patents [patents.google.com]
- 8. US8168415B2 - Axl fusion proteins as Axl tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 9. US9593097B2 - Axl inhibitors - Google Patents [patents.google.com]
- 10. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN115073367A - Anti-tumor compound used as AXL inhibitor and application thereof - Google Patents [patents.google.com]
- 12. Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. MY104376A - N-imidazolyl deravatives of bicyclic compounds and process for their preparation. - Google Patents [patents.google.com]
- 14. WO1993008193A1 - Imidazole derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 15. US4528195A - Imidazole derivatives and salts thereof, their synthesis and intermediates and pharmaceutical formulations - Google Patents [patents.google.com]
(2-Chloro-4-isopropoxyphenyl)boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of (2-Chloro-4-isopropoxyphenyl)boronic acid, a key reagent in synthetic organic chemistry, particularly in cross-coupling reactions. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.
Core Chemical Data
The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.
| Property | Value |
| Molecular Formula | C9H12BClO3 |
| Molecular Weight | 214.45 g/mol [1][2][3][4] |
| CAS Number | 313545-47-0[1][2][3][4] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and published in various patents and scientific literature, a general synthetic workflow can be conceptualized. The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.
Below is a logical workflow representing a common synthetic approach to arylboronic acids, adapted for this specific molecule.
Caption: Generalized synthetic workflow for the preparation of this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials.
The diagram below illustrates the catalytic cycle of a typical Suzuki-Miyaura reaction involving an aryl halide and this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for (2-Chloro-4-isopropoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described route proceeds via a two-step sequence involving the preparation of a key intermediate, 1-bromo-2-chloro-4-isopropoxybenzene, followed by a lithium-halogen exchange and subsequent borylation. This guide provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its replication in a laboratory setting.
I. Overview of the Synthetic Route
The synthesis of this compound is accomplished through the following two key transformations:
-
Synthesis of 1-bromo-2-chloro-4-isopropoxybenzene: This intermediate is prepared from commercially available 4-bromo-3-chlorophenol via a Williamson ether synthesis.
-
Synthesis of this compound: The target boronic acid is obtained through a lithium-halogen exchange of the aryl bromide intermediate, followed by quenching with a borate ester and subsequent acidic workup.
The overall reaction scheme is presented below:
Figure 1: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 1-bromo-2-chloro-4-isopropoxybenzene
This procedure outlines the synthesis of the key aryl bromide intermediate via a Williamson ether synthesis.
Materials:
-
4-bromo-3-chlorophenol
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-3-chlorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2-chloro-4-isopropoxybenzene.
Step 2: Synthesis of this compound
This protocol details the final borylation step to yield the target compound.
Materials:
-
1-bromo-2-chloro-4-isopropoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-bromo-2-chloro-4-isopropoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.
-
Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with hexanes.
III. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-3-chlorophenol | 1-bromo-2-chloro-4-isopropoxybenzene | Isopropyl bromide, K₂CO₃ | Acetone | Reflux | 12-16 | 85-95 |
| 2 | 1-bromo-2-chloro-4-isopropoxybenzene | This compound | n-BuLi, B(O-iPr)₃ | THF | -78 to RT | 13-17 | 70-85 |
IV. Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key reagents and transformations.
Figure 2: Logical flow of the synthesis of this compound.
Spectroscopic Analysis of (2-Chloro-4-isopropoxyphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a structured overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (2-Chloro-4-isopropoxyphenyl)boronic acid (CAS Number: 313545-47-0). Due to the current unavailability of specific experimental ¹H and ¹³C NMR data in public databases for this compound, this document serves as a template, outlining the expected data presentation, a generalized experimental protocol for its acquisition, and the logical relationships in its structural analysis.
Data Presentation
The effective characterization of this compound relies on the precise interpretation of its ¹H and ¹³C NMR spectra. The data, once acquired, should be organized into clear, tabular formats for straightforward analysis and comparison.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Aromatic-H | |||
| Data not available | Aromatic-H | |||
| Data not available | Aromatic-H | |||
| Data not available | -OCH(CH₃)₂ | |||
| Data not available | -OCH(CH₃)₂ | |||
| Data not available | B(OH)₂ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-B |
| Data not available | C-Cl |
| Data not available | C-O |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | Aromatic-C |
| Data not available | -OC H(CH₃)₂ |
| Data not available | -OCH(C H₃)₂ |
Note: The carbon atom attached to the boron atom may not be observed in the ¹³C NMR spectrum due to quadrupolar relaxation.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for arylboronic acids, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra should be recorded on a high-resolution spectrometer, for instance, a 400 or 500 MHz instrument.
-
Sample Preparation: The boronic acid sample should be dissolved in a suitable deuterated solvent. For arylboronic acids, deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol-d₄ are commonly used. The choice of solvent can be critical, as boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra. Using a solvent like methanol-d₄ can help to break up these oligomeric species.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are generally acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also reported in ppm and referenced to the solvent peak.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra for this compound follows a logical workflow that correlates the structural features of the molecule with the observed spectral data. This relationship can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Navigating the Solubility Landscape of (2-Chloro-4-isopropoxyphenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (2-Chloro-4-isopropoxyphenyl)boronic Acid
This compound, with the chemical formula C₉H₁₂BClO₃, is an organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. This unique structure makes it a versatile reagent in medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls and other conjugated systems present in many pharmaceuticals and organic electronic materials.
Understanding the solubility of this reagent is a critical first step in its effective utilization. Solubility dictates the choice of reaction solvent, influences reaction rates, and is a key parameter in designing crystallization-based purification methods.
Expected Solubility Profile
Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility trends of analogous boronic acids, such as phenylboronic acid and its substituted derivatives, we can extrapolate a qualitative solubility profile.
Boronic acids, in general, exhibit a spectrum of solubilities influenced by the polarity of the solvent and the nature of the substituents on the aryl ring. The presence of a polar boronic acid group (-B(OH)₂) suggests some affinity for polar solvents. Conversely, the substituted phenyl ring introduces lipophilic character.
Based on studies of similar compounds, the following general trends are anticipated:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran, 1,4-dioxane) and ketones (e.g., acetone, 3-pentanone) are likely to be good solvents for this compound. These solvents can engage in hydrogen bonding with the boronic acid moiety.
-
Moderate Solubility: Chlorinated solvents like chloroform and dichloromethane are expected to offer moderate solubility.
-
Low Solubility: Non-polar hydrocarbon solvents such as methylcyclohexane and hexane are anticipated to be poor solvents for this compound.
It is important to note that the chloro and isopropoxy substituents on the phenyl ring will modulate this general solubility profile. The isopropoxy group, in particular, may enhance solubility in less polar solvents compared to unsubstituted phenylboronic acid.
Quantitative Solubility Data
As specific experimental data for this compound is not available, the following table is presented as a template for researchers to populate with their own experimentally determined values. The subsequent sections detail the protocols for obtaining this critical data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Chloroform | 25 | Data to be determined | Data to a be determined | Shake-Flask |
| e.g., Methylcyclohexane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Diethyl Ether | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., 3-Pentanone | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data for this compound, two standard methodologies are detailed below: the shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 48 hours, to ensure that equilibrium between the dissolved and undissolved solute is achieved. A shaker or rotator is recommended for consistent agitation.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. For finer suspensions, centrifugation at a moderate speed can be employed to pellet the solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, taking extreme care not to disturb the solid phase.
-
Filtration (Recommended): To ensure the removal of any microscopic solid particles, filter the collected supernatant through a 0.45 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
Kinetic Solubility (High-Throughput Screening)
This method is often used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a universal solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.
-
Addition of Test Solvent: To a new microplate, add a fixed volume of the desired organic solvent to each well.
-
Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This will induce precipitation in wells where the solubility limit is exceeded.
-
Precipitation Detection: The amount of precipitate can be quantified using nephelometry (light scattering) or by measuring the absorbance of the solution after allowing the precipitate to settle or after filtration.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the solubility of a new chemical entity, such as this compound.
Caption: A flowchart illustrating the key stages in determining the solubility of a chemical compound.
Conclusion
While specific, quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a robust framework for researchers to approach this critical aspect of its chemical characterization. By leveraging the expected solubility profile derived from analogous compounds and employing the detailed experimental protocols provided, scientists and drug development professionals can generate the necessary data to optimize their synthetic and formulation processes, thereby accelerating their research and development endeavors. The systematic determination of these physicochemical properties is an indispensable step in unlocking the full potential of this valuable synthetic building block.
Crystal Structure of Substituted Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of substituted phenylboronic acids, a class of compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. This document summarizes key crystallographic data, details common experimental protocols, and visualizes important related workflows and mechanisms.
Core Concepts in the Crystal Packing of Phenylboronic Acids
The crystal structures of substituted phenylboronic acids are predominantly governed by the formation of strong intermolecular hydrogen bonds involving the boronic acid functional group [-B(OH)₂]. The most common structural motif is the formation of a hydrogen-bonded homodimer, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds. These dimeric units then further assemble into more complex one-, two-, or three-dimensional networks through weaker interactions.
The nature and position of the substituents on the phenyl ring play a crucial role in modulating the crystal packing. Electron-withdrawing or electron-donating groups can influence the acidity of the boronic acid protons and the electron density of the aromatic ring, thereby affecting the strength and geometry of hydrogen bonds and the prevalence of other intermolecular forces such as π-π stacking and C-H···O interactions.
Quantitative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of substituted phenylboronic acids, providing a basis for comparison of their solid-state structures.
Table 1: Crystallographic Data for Phenylboronic Acid and Halogen-Substituted Derivatives
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Phenylboronic acid | C₆H₇BO₂ | Orthorhombic | Iba2 | 17.9049(7) | 15.3264(5) | 9.8113(2) | 90 | 16 |
| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | Monoclinic | P2₁/c | 8.1432 | 7.6307 | 12.1977 | 104.147 | 4 |
| (2,5-Difluoro-1,4-phenylene)diboronic acid | C₆H₆B₂F₂O₄ | Monoclinic | C2/c | 6.994(1) | 7.124(1) | 15.025(3) | 97.70(3) | 4 |
Table 2: Crystallographic Data for Nitro- and Amino-Substituted Phenylboronic Acids
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | Monoclinic | P2₁/c | 8.1432 | 7.6307 | 12.1977 | 104.147 | 4 |
| 3-Aminophenylboronic acid monohydrate | C₆H₈BNO₂·H₂O | Monoclinic | P2₁/c | 10.339(2) | 6.208(1) | 12.183(2) | 108.75(3) | 4 |
| 4-Amino-3-fluorophenylboronic acid | C₆H₇BFNO₂ | Monoclinic | P2₁/c | 10.939(2) | 6.841(1) | 9.288(2) | 98.43(3) | 4 |
Table 3: Crystallographic Data for Other Substituted Phenylboronic Acids
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 4-(Methoxycarbonyl)phenylboronic acid | C₈H₉BO₄ | Monoclinic | P2₁/n | 7.234(2) | 11.234(2) | 10.567(2) | 98.54(3) | 4 |
Experimental Protocols
Synthesis of Substituted Phenylboronic Acids
A common and versatile method for the synthesis of substituted phenylboronic acids is the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
General Procedure:
-
Formation of the Organometallic Reagent: The appropriately substituted aryl halide (bromide or iodide) is reacted with magnesium turnings (for Grignard reagents) or an organolithium reagent (e.g., n-butyllithium) in an anhydrous ethereal solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated at room temperature and may require gentle heating to sustain.
-
Reaction with Trialkyl Borate: The solution of the freshly prepared organometallic reagent is cooled to a low temperature (typically -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid). This hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
Purification: The crude product is typically purified by extraction, followed by crystallization from a suitable solvent or solvent mixture.[1][2]
Another widely used method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for the synthesis of more complex phenylboronic acids.
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for determining the crystal structure of a compound.[3]
Protocol for Crystal Growth and Data Collection:
-
Crystal Growth: Single crystals of substituted phenylboronic acids are often grown by slow evaporation of a saturated solution. The purified compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to form a near-saturated solution. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.[3]
-
Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive or cryoprotectant oil.[3]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates and molecular structure.[3]
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving substituted phenylboronic acids.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted phenylboronic acids.
Rational Design Cycle for Enzyme Inhibitors
Caption: Iterative cycle of rational drug design for developing enzyme inhibitors.
Mechanism of Serine Protease Inhibition by Boronic Acids
Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.
References
An In-Depth Technical Guide to (2-Chloro-4-isopropoxyphenyl)boronic acid for Researchers and Drug Development Professionals
(2-Chloro-4-isopropoxyphenyl)boronic acid , a substituted phenylboronic acid, is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the development of novel pharmaceutical agents and other advanced materials. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed protocol for its application in the widely-used Suzuki-Miyaura cross-coupling reaction.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purities typically exceeding 95%.
Table 1: Commercial and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 313545-47-0 | [] |
| Molecular Formula | C₉H₁₂BClO₃ | [] |
| Molecular Weight | 214.45 g/mol | [] |
| Boiling Point | 356 °C at 760 mmHg | [] |
| Density | 1.23 g/cm³ | [] |
| LogP | 0.80700 | [] |
| Storage Conditions | 2-8°C, under inert atmosphere | Multiple Supplier Catalogs |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and substituted aromatic compounds, which are prevalent motifs in many biologically active molecules. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The conditions outlined are based on established methodologies for similar substrates and can be adapted by researchers for their specific target molecules.
Table 2: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 214.45 | 257.3 mg | 1.2 |
| Aryl Bromide (e.g., 4-bromoanisole) | 187.04 | 187.0 mg | 1.0 |
| Palladium(II) acetate [Pd(OAc)₂] | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| Tricyclohexylphosphine [PCy₃] | 280.42 | 11.2 mg | 0.04 (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 414.6 mg | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment. Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Experimental Workflow Diagram
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the commercial availability, properties, and synthetic applications of this compound. The detailed experimental protocol for the Suzuki-Miyaura reaction serves as a practical starting point for researchers in the field of organic synthesis and drug discovery, enabling the efficient construction of novel and complex molecular architectures.
References
An In-depth Technical Guide to (2-chloro-4-propan-2-yloxyphenyl)boronic acid
IUPAC Name: (2-chloro-4-propan-2-yloxyphenyl)boronic acid
Synonyms: (2-Chloro-4-isopropoxyphenyl)boronic acid
CAS Number: 313545-47-0
Molecular Formula: C₉H₁₂BClO₃
Molecular Weight: 214.45 g/mol
Introduction
(2-chloro-4-propan-2-yloxyphenyl)boronic acid is a substituted arylboronic acid that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This guide provides a comprehensive overview of its synthesis, quantitative data, and potential applications in biomedical research, with a focus on its role in targeting signaling pathways relevant to cancer.
Synthesis and Experimental Protocols
General Experimental Protocol for Arylboronic Acid Synthesis
This protocol is a representative procedure for the synthesis of arylboronic acids from an aryl halide precursor.
Materials:
-
1-Chloro-3-isopropoxybenzene (starting material)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard reagent formation)
-
Triisopropyl borate or Trimethyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Formation of the Organometallic Reagent:
-
Organolithium Route: Dissolve 1-chloro-3-isopropoxybenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.05 equivalents) dropwise, maintaining the low temperature. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Grignard Route: To a flask containing magnesium turnings under an inert atmosphere, add a small amount of 1-bromo-3-isopropoxybenzene (the bromo-analogue is typically used for Grignard reactions) dissolved in anhydrous THF. A crystal of iodine can be added to initiate the reaction. Once the reaction begins, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
-
Borylation:
-
Cool the freshly prepared organometallic solution to -78 °C. Slowly add triisopropyl borate (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-chloro-4-propan-2-yloxyphenyl)boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
-
Logical Workflow for Arylboronic Acid Synthesis:
Caption: General workflow for the synthesis of arylboronic acids.
Quantitative Data
Specific quantitative data for (2-chloro-4-propan-2-yloxyphenyl)boronic acid is not extensively reported in peer-reviewed literature. However, based on data for structurally similar compounds, the following tables provide expected analytical characteristics.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂BClO₃ |
| Molecular Weight | 214.45 g/mol |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C[2] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), Isopropyl CH (septet, ~4.6 ppm), Isopropyl CH₃ (doublet, ~1.3 ppm), B(OH)₂ (broad singlet, variable ppm) |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), Isopropyl CH (~70 ppm), Isopropyl CH₃ (~22 ppm). The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[3] |
| Mass Spec (ESI) | Expected [M-H]⁻ or [M+H]⁺ ions. Formation of boroxine trimers may be observed. |
| IR Spectroscopy | O-H stretch (broad, ~3300 cm⁻¹), C-H aromatic and aliphatic stretches (~2900-3100 cm⁻¹), C=C aromatic stretches (~1600, 1480 cm⁻¹), B-O stretch (~1350 cm⁻¹) |
Note: The exact chemical shifts and fragmentation patterns would need to be determined experimentally.
Role in Drug Discovery and Signaling Pathways
While direct biological studies on (2-chloro-4-propan-2-yloxyphenyl)boronic acid are limited, the broader class of phenylboronic acids has garnered significant interest in drug discovery, particularly in oncology. Two key areas of investigation are their interaction with sialic acids on cancer cells and their potential to inhibit critical signaling pathways.
Targeting Sialic Acid on Cancer Cells
Phenylboronic acids can form reversible covalent bonds with diols, such as those found in saccharides.[4] Many cancer cells overexpress sialic acids on their surface, which are involved in cell-cell communication, immune evasion, and metastasis.[5] Phenylboronic acid-containing molecules can selectively bind to these sialic acid residues, providing a mechanism for targeted drug delivery to cancer cells.[6][7][8]
Signaling Pathway for Sialic Acid Targeting:
Caption: Phenylboronic acid-mediated targeting of sialic acid on cancer cells.
Inhibition of Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are centrally involved in cell migration, invasion, and proliferation.[9] Dysregulation of Rho GTPase signaling is a common feature of many cancers, contributing to their metastatic potential. Phenylboronic acid and its derivatives have been shown to inhibit the activity of Rho GTPases, thereby reducing cancer cell migration. While the precise mechanism is still under investigation, it is hypothesized that they may interfere with the interaction of Rho GTPases with their regulatory proteins, such as Guanine nucleotide Exchange Factors (GEFs).[10]
Simplified Rho GTPase Signaling Pathway and Inhibition:
Caption: Hypothesized inhibition of the Rho GTPase signaling pathway.
Conclusion
(2-chloro-4-propan-2-yloxyphenyl)boronic acid is a valuable synthetic intermediate with significant potential in drug discovery and development. While specific experimental and biological data for this particular compound are not yet widely published, its structural features suggest it could be a useful tool for creating novel therapeutics. Its application in Suzuki-Miyaura coupling allows for the efficient synthesis of complex molecules. Furthermore, as a member of the phenylboronic acid class, it warrants investigation for its potential to target cancer cells through sialic acid binding and to modulate cancer cell migration by inhibiting key signaling pathways like the Rho GTPase cascade. Further research is needed to fully elucidate the specific properties and biological activities of this compound.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. 313545-47-0|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. boronpharm.com [boronpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
Electrophilic Borylation: A Technical Guide to the Synthesis of Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Electrophilic Borylation
The synthesis of substituted boronic acids and their derivatives is a cornerstone of modern organic chemistry, materials science, and pharmaceutical development. These organoboron compounds are exceptionally versatile intermediates, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. Among the various strategies to construct the crucial C–B bond, electrophilic C–H borylation has emerged as a powerful, transition-metal-free methodology.[1][2]
Unlike transition metal-catalyzed processes, which are often governed by steric factors, electrophilic borylation provides complementary regioselectivity, typically controlled by the electronic properties of the aromatic substrate, following the principles of electrophilic aromatic substitution (SEAr).[3][4] This allows for the direct functionalization of C–H bonds in (hetero)arenes to produce arylboranes under conditions that are often orthogonal to other synthetic methods.[3][5] This guide provides an in-depth overview of the core principles, mechanisms, experimental protocols, and applications of electrophilic borylation for the synthesis of valuable boronic acid derivatives.
Core Mechanisms in Electrophilic Borylation
Mechanistic investigations have revealed two primary pathways for electrophilic C–H borylation, with the specific route depending on the nature of the boron electrophile.[1][2][5]
-
Electrophilic Aromatic Substitution (SEAr): This is the most prevalent mechanism, especially when using boron halides (B–X) or related precursors.[1][2] The reaction is initiated by the generation of a highly reactive, three-coordinate boron electrophile, often a borenium cation. This potent electrophile is then attacked by the electron-rich π-system of an arene to form a resonance-stabilized intermediate known as an arenium cation or σ-complex. The final step involves the deprotonation of this intermediate, restoring aromaticity and yielding the borylated product. The deprotonation step can be rate-limiting in weakly basic media.[3]
-
σ-Bond Metathesis: This mechanism is more common for borylating agents containing B–H or B–R bonds. It involves a concerted process where the C-H bond of the arene and the B-H/B-R bond of the electrophile are broken and formed simultaneously through a four-membered transition state.[1][2][5]
The generation of the boron electrophile is critical. In many systems, a Lewis acid, such as aluminum trichloride (AlCl₃), is required as a catalyst or activator to increase the electrophilicity of the boron center.[3] In amine-mediated reactions, the amine can coordinate to the boron reagent, facilitating the formation of a borenium cation, which acts as the key electrophile for activated arenes.[6]
Reagents and Reaction Systems
The success of an electrophilic borylation reaction is highly dependent on the choice of boron source, activators, and, in many cases, directing groups within the substrate.
Borylating Agents and Activators
A variety of electrophilic boron reagents have been developed. The electrophilicity of the boron center is the key determinant of reactivity.
| Reagent System | Description | Application Notes |
| BCl₃ / AlCl₃ | A classic and powerful system. AlCl₃ acts as a Lewis acid activator to generate a highly electrophilic boron species.[3] | Effective for a range of arenes, but can require harsh conditions (high temperatures). Not tolerant of many functional groups.[3][7] |
| BBr₃ or BI₃ | More reactive boron halides. Can sometimes effect C–H borylation without a separate Lewis acid, especially in directed reactions.[3][8] | Used extensively in amide-directed borylation. The primary borylated products are often converted to more stable boronate esters.[8] |
| Catecholborane Chloride (CatBCl) / AlCl₃ | A milder alternative to BCl₃. The catecholato ligand moderates the reactivity.[6] | Used with amines to generate borenium cations for the borylation of activated arenes and heteroarenes.[6] |
| Amine-Borane Adducts | Pre-formed adducts or those generated in situ. The amine can mediate the reaction and act as a base.[6][9] | Reactivity is highly dependent on the amine. Less nucleophilic amines can lead to more facile borylation.[6] |
| **(C₆F₅)₂B(κ²-NTf₂) ** | A modern, well-defined borylating agent that smoothly incorporates a –B(C₆F₅)₂ unit.[10] | Useful for preparing B–N doped polycyclic aromatic hydrocarbons (PAHs) from substrates like 2-phenylpyridine.[10] |
Directed Electrophilic Borylation
To control regioselectivity, particularly to achieve ortho-borylation, substrates containing a Lewis basic directing group (DG) are often employed.[3] The DG first coordinates to the electrophilic boron reagent, positioning it for an intramolecular C–H activation event at a nearby C-H bond. Amides have proven to be particularly effective and versatile directing groups.[8][11] A significant advantage is the potential for the directing group to be chemically modified after the borylation, expanding the synthetic utility of the products.[8][11]
Experimental Protocols
The following protocols are representative examples of common electrophilic borylation procedures. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Amine-Mediated Borylation of N,N-Dimethylaniline with CatBCl/AlCl₃
This protocol is adapted from procedures for the borylation of activated arenes.[6][7]
-
Reagents & Materials:
-
N,N-Dimethylaniline (1.0 mmol, 1.0 equiv.)
-
Catecholborane chloride (CatBCl) (1.1 mmol, 1.1 equiv.)
-
Aluminum trichloride (AlCl₃) (1.1 mmol, 1.1 equiv.)
-
2,6-Lutidine (1.1 mmol, 1.1 equiv.)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under N₂, add AlCl₃ (147 mg, 1.1 mmol).
-
Add anhydrous DCM (5 mL) and cool the resulting slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N-dimethylaniline (121 mg, 1.0 mmol), CatBCl (170 mg, 1.1 mmol), and 2,6-lutidine (118 mg, 1.1 mmol) in anhydrous DCM (5 mL).
-
Slowly add the solution from step 3 to the AlCl₃ slurry at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude arylboronic ester can be purified by column chromatography on silica gel. (Note: For conversion to the boronic acid, subsequent hydrolysis with an aqueous acid is required).
-
Protocol 2: Amide-Directed ortho-Borylation and Conversion to Pinacol Boronate Ester
This protocol is based on the methodology for amide-directed borylation using BBr₃.[8][11]
-
Reagents & Materials:
-
N-phenylpivalamide (1.0 mmol, 1.0 equiv.)
-
Boron tribromide (BBr₃) (1.0 M solution in DCM, 2.2 mL, 2.2 equiv.)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Pinacol (1.5 mmol, 1.5 equiv.)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous NH₄Cl
-
Hexanes, Ethyl Acetate
-
-
Procedure:
-
To a flame-dried Schlenk flask under N₂, add N-phenylpivalamide (177 mg, 1.0 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C.
-
Add the BBr₃ solution (2.2 mL, 2.2 mmol) dropwise over 10 minutes.
-
After addition, allow the mixture to warm to room temperature and then heat to 80 °C for 16 hours.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve pinacol (177 mg, 1.5 mmol) and triethylamine (0.42 mL, 3.0 mmol) in anhydrous toluene (5 mL).
-
Slowly add the pinacol/Et₃N solution to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the ortho-borylated pinacol ester.
-
Quantitative Data Summary
The scope of electrophilic borylation is broad, though generally most effective for electron-rich or moderately activated arenes. The following table summarizes representative examples from the literature.
| Substrate | Borylation System | Product Regioisomer | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | CatBCl / AlCl₃ / Et₃N | 2-Boryl | 85 | [6] |
| N-Methylindole | CatBCl / AlCl₃ / Et₃N | 3-Boryl | 95 | [6] |
| N,N-Dimethylaniline | BCl₃ / AlCl₃ / Me₂NTol | 4-Boryl | 78 | [7] |
| Anisole | BCl₃ / AlCl₃ / Me₂NTol | 4-Boryl | 65 | [7] |
| Thiophene | BCl₃ / AlCl₃ / 2,6-Lutidine | 2-Boryl | 75 | [6] |
| N-Pivaloylaniline | BBr₃ then Pinacol/Et₃N | ortho-Boryl | 80-85 | [8][11] |
| N-Pivaloyl-4-methoxyaniline | BBr₃ then Pinacol/Et₃N | ortho-Boryl | 79 | [8] |
| N-Pivaloyl-4-chloroaniline | BBr₃ then Pinacol/Et₃N | ortho-Boryl | 75 | [8] |
Yields are for isolated products, typically MIDA or pinacol boronate esters.
Conclusion and Outlook
Electrophilic borylation represents a vital and powerful strategy for the synthesis of substituted boronic acids, offering a valuable, metal-free alternative to other C-H functionalization methods. Its reliance on electronic control provides complementary regioselectivity to sterically-driven, transition-metal-catalyzed reactions. The development of directed borylation, particularly with modifiable directing groups, has significantly enhanced its synthetic utility, enabling the construction of complex and previously difficult-to-access molecular architectures. For researchers in materials science and drug development, the ability to strategically install a boronic acid functional group opens up a vast chemical space for exploration through subsequent derivatization, making electrophilic borylation a key enabling technology in the modern synthetic chemist's toolbox.
References
- 1. Intramolecular (directed) electrophilic C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular (directed) electrophilic C–H borylation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00763F [pubs.rsc.org]
- 4. Transition metal catalyzed borylation of functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amides as modifiable directing groups in electrophilic borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct C–H electrophilic borylation with (C6F5)2B–NTf2 to generate B–N dibenzo[a,h]pyrenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
Stability and Storage of (2-Chloro-4-isopropoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-4-isopropoxyphenyl)boronic acid is a versatile organoboron compound widely utilized as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. As with many boronic acids, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the stability considerations, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Core Concepts of Boronic Acid Stability
The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to two main degradation pathways:
-
Oxidation: The boron center is susceptible to oxidation, particularly when exposed to air (oxygen). This can lead to the formation of the corresponding phenol and boric acid, rendering the compound inactive for its intended cross-coupling reactions.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Protodeboronation is often catalyzed by moisture (hydrolysis) and can be accelerated under non-neutral pH conditions.
Additionally, boronic acids have a propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and reaction kinetics.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8°C) or frozen (≤ -20°C) | Reduces the rate of chemical degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator) | Prevents hydrolysis and protodeboronation. |
| Light | Protect from light by using an amber vial or storing in the dark | Some boronic acids can be light-sensitive, leading to degradation. |
| Container | Use a clean, dry, and inert container material (e.g., glass) | Prevents contamination and potential reactions with the container. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound, its stability should be assessed, particularly if it has been stored for an extended period or under suboptimal conditions. The following are generalized experimental protocols that can be adapted for this purpose.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification of its purity over time.
Objective: To quantify the percentage of intact this compound and monitor the formation of impurities under various stress conditions (e.g., elevated temperature, humidity, light exposure).
Instrumentation and Conditions:
| Parameter | Typical Conditions | Notes |
| Column | Reversed-Phase C18 with low silanol activity (e.g., Waters XTerra MS C18) | Minimizes on-column hydrolysis of the boronic acid. |
| Mobile Phase | A gradient of acetonitrile and water. A non-aqueous pH modifier may be considered. | Avoid acidic conditions in the mobile phase which can promote protodeboronation. |
| Diluent | Aprotic and non-aqueous solvent (e.g., Acetonitrile) | Crucial for preventing hydrolysis of the sample before injection. |
| Flow Rate | 1.0 mL/min | To be optimized for best separation. |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Higher temperatures can accelerate on-column degradation. |
| Detection | UV-Vis Detector (wavelength to be determined based on the compound's UV spectrum) |
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen diluent.
-
Forced Degradation Study: Subject aliquots of the stock solution to various stress conditions:
-
Thermal: Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Hydrolytic: Add a small percentage of water to the sample.
-
Oxidative: Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
Photolytic: Expose the solution to UV light.
-
-
Analysis: At specified time points, inject the stressed samples and a control sample (stored under recommended conditions) into the HPLC system.
-
Data Evaluation: Monitor the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products. Calculate the percentage of remaining parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Qualitative Stability Assessment
NMR spectroscopy is a powerful tool for qualitatively observing the degradation of a boronic acid.
Objective: To identify the chemical structures of degradation products and monitor the disappearance of the parent compound's signals.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated aprotic solvent in which the compound is soluble (e.g., DMSO-d₆, Acetonitrile-d₃).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H and/or ¹¹B NMR spectrum to serve as a baseline.
-
Stress Application: Subject the NMR tube to a specific stress condition (e.g., addition of D₂O, exposure to air, heating).
-
Time-course Monitoring: Acquire subsequent NMR spectra at various time intervals.
-
Spectral Analysis: Compare the spectra over time, looking for a decrease in the intensity of signals corresponding to the parent compound and the appearance of new signals. The chemical shifts of the new signals can help in identifying the degradation products.
Logical Workflow for Stability and Storage
The following diagram illustrates the logical relationship between the storage conditions, potential degradation pathways, and the resulting stability of this compound.
Caption: Logical workflow for the stability of this compound.
Methodological & Application
Application Notes and Protocols for (2-Chloro-4-isopropoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The use of functionalized coupling partners like (2-Chloro-4-isopropoxyphenyl)boronic acid allows for the strategic introduction of specific steric and electronic properties into the target molecules. The chloro and isopropoxy substituents on the boronic acid offer opportunities for further functionalization and modulation of molecular properties, making it a valuable building block in medicinal chemistry and materials science.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. While specific literature examples detailing the use of this exact boronic acid are not prevalent, the provided methodologies are based on well-established procedures for structurally similar substituted phenylboronic acids and serve as a robust starting point for reaction development.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process involving an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of structurally similar substituted phenylboronic acids with various aryl halides. This data can be used as a reference for optimizing the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Chloro-Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | 92 |
| 3 | 4-Bromotoluene | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 4-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF | 80 | 24 | 90 |
Table 2: Suzuki-Miyaura Coupling of Alkoxy-Substituted Phenylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Isopropoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85 |
| 2 | 1-Bromo-4-cyanobenzene | 4-Isopropoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 96 |
| 3 | 2-Bromopyridine | 4-Isopropoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 |
| 4 | 1-Iodo-2-methylbenzene | 4-Isopropoxyphenylboronic acid | PdCl₂(dppf) (3) | - | CsF | DME | 80 | 12 | 91 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and potassium carbonate to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add degassed 1,4-dioxane and degassed water (typically a 5:1 mixture).
-
Seal the vessel and heat the mixture to 110-120 °C with stirring.
-
Monitor the reaction for completion by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. While specific literature on the application of this compound is limited, the generalized protocols and comparative data provided herein offer a solid foundation for researchers to develop efficient and optimized synthetic routes to novel molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, and should be tailored to the specific substrates being coupled.
Application Note: Protocol for Suzuki Coupling with (2-Chloro-4-isopropoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][3] Its significance is highlighted by the 2010 Nobel Prize in Chemistry awarded for its development.[4] The reaction is widely used in the pharmaceutical, agrochemical, and materials science industries due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[2][5][6]
(2-Chloro-4-isopropoxyphenyl)boronic acid is a valuable building block for introducing a substituted phenyl moiety into a target molecule. The presence of the ortho-chloro and para-isopropoxy groups can influence the electronic and steric properties of the final product, making it a useful intermediate in drug discovery and development. This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound with a generic aryl bromide.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an aryl halide is depicted below. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[3][7]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents) and the phosphine ligand (e.g., PPh₃, 0.04 equivalents) if a pre-formed catalyst is not being used.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water to the reaction vessel. The solvent ratio can be varied, with a common starting point being a 4:1 mixture of dioxane to water.
-
Catalyst Addition: Add the palladium catalyst/ligand mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table presents representative data for the Suzuki coupling of this compound with various aryl bromides under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 6 | 95 |
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds using this compound. The protocol provided herein offers a robust starting point for researchers. Optimization of reaction parameters is often necessary to achieve high yields and purity, particularly when working with challenging substrates. The versatility and reliability of this reaction make it an indispensable tool in modern organic synthesis and drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Use of (2-Chloro-4-isopropoxyphenyl)boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4-isopropoxyphenyl)boronic acid is a versatile building block in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The presence of the chloro and isopropoxy substituents on the phenyl ring of this boronic acid offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting biaryl products. This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halides) or a triflate, in the presence of a base.[1] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures for a typical Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a standard starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and a magnetic stir bar.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl chloride or bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), cesium carbonate (3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash with saturated aqueous NH₄Cl (10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura couplings. Note that these are representative examples and actual results may vary depending on the specific substrates and optimized conditions.
Table 1: Catalyst and Base Screening for a Model Reaction
Reaction of this compound with 4-bromoanisole.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 16 | 95 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 110 | 10 | 88 |
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%), Cs₂CO₃ (2.5 equiv), THF/H₂O, 80 °C, 16 h.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Chloro-4-isopropoxy-4'-methoxy-1,1'-biphenyl | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-4-isopropoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 89 |
| 3 | 3-Bromopyridine | 3-(2-Chloro-4-isopropoxyphenyl)pyridine | 82 |
| 4 | Methyl 4-bromobenzoate | Methyl 2'-chloro-4'-isopropoxy-[1,1'-biphenyl]-4-carboxylate | 91 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: A typical experimental workflow for biaryl synthesis via Suzuki coupling.
Applications in Drug Discovery
Biaryl structures are prevalent in a wide array of biologically active molecules. The unique substitution pattern of this compound can be strategically employed in drug design to modulate properties such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. For instance, biaryl sulfonamides have shown promise as antiproliferative agents.[4] While specific biological activities of compounds derived directly from this compound are not extensively documented in publicly available literature, the resulting 2-chloro-4-isopropoxy-1,1'-biphenyl scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, including as antiprotozoal agents.[5]
Conclusion
This compound is a valuable reagent for the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their synthetic routes. The versatility of the Suzuki coupling, combined with the specific structural features of this boronic acid, offers significant opportunities for the creation of novel molecules with potential applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Chloro-4-isopropoxyphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-4-isopropoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structural features—a chlorinated and isopropoxy-substituted phenyl ring—make it a versatile reagent for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the chloro and isopropoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as metabolic stability, lipophilicity, and binding interactions with biological targets.
This document provides detailed application notes on the use of this compound in the synthesis of pyrimidine-based kinase inhibitors, a class of drugs that has shown significant promise in oncology. Furthermore, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, along with data presentation and visualizations to guide researchers in their drug discovery efforts.
Featured Application: Synthesis of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a common core structure in many approved and investigational kinase inhibitors. The introduction of substituted aryl groups at specific positions of the pyrimidine ring is a key strategy for modulating the potency and selectivity of these inhibitors. This compound serves as a crucial reagent for introducing the 2-chloro-4-isopropoxyphenyl moiety onto a pyrimidine core, a substitution pattern that can lead to potent inhibition of various kinases implicated in cancer signaling pathways.
Signaling Pathway Context: Kinase Inhibition in Cancer Therapy
Protein kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of specific kinases, leading to uncontrolled cell growth. Kinase inhibitors are designed to block the activity of these aberrant kinases, thereby inhibiting tumor growth and progression. The general mechanism of action involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
The synthesis of a pyrimidine-based kinase inhibitor using this compound typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated pyrimidine core and the boronic acid. The following diagram illustrates a general experimental workflow.
Detailed Protocol: Synthesis of 2-((2-Chloro-4-isopropoxyphenyl)amino)-4-(substituted)pyrimidine
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a pyrimidine-based kinase inhibitor.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-4-((2-chloro-4-isopropoxyphenyl)amino)pyrimidine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and hypothetical biological activity of a pyrimidine derivative synthesized using this compound.
Table 1: Reaction Parameters and Yields for the Synthesis of a Pyrimidine Intermediate
| Entry | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 85 | >98 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 78 | >97 |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 80 | 18 | 91 | >99 |
Table 2: Hypothetical Biological Activity of a Final Kinase Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| K-Inhib-001 | EGFR | 15 | 0.25 |
| K-Inhib-002 | VEGFR2 | 28 | 0.52 |
| K-Inhib-003 | ALK | 8 | 0.11 |
Note: The data in Table 2 is hypothetical and serves as an example of how the biological activity of compounds synthesized using this compound might be presented.
Conclusion
This compound is a key building block for the synthesis of medicinally relevant compounds, particularly in the development of kinase inhibitors. The Suzuki-Miyaura coupling reaction provides an efficient and versatile method for incorporating the 2-chloro-4-isopropoxyphenyl moiety into various heterocyclic scaffolds. The provided protocols and data serve as a valuable resource for researchers engaged in drug discovery and development, facilitating the synthesis and evaluation of novel therapeutic agents. The structural features of this boronic acid offer opportunities for fine-tuning the pharmacological properties of lead compounds, ultimately contributing to the advancement of new medicines.
Application Notes and Protocols for Palladium-Catalyzed Reactions with (2-Chloro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (2-Chloro-4-isopropoxyphenyl)boronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This compound serves as an excellent coupling partner in these reactions for the synthesis of biaryl and heteroaryl compounds.
A key application of this compound is in the synthesis of substituted pyrimidines, which are prevalent scaffolds in many pharmaceutical agents. The following protocol details the Suzuki-Miyaura coupling with 5-bromo-2-methoxypyrimidine.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (1.2 equiv) | 5-Bromo-2-methoxypyrimidine (1.0 equiv) | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyrimidine (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) to the flask under a positive pressure of inert gas. Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-chloro-4-isopropoxyphenyl)-5-methoxypyrimidine.
Suzuki-Miyaura Catalytic Cycle
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific examples utilizing this compound in a Heck-type reaction (using the boronic acid as the aryl source) are less common, the following provides a general protocol for such a transformation. This protocol is a representative procedure and may require optimization.
Typical Heck Reaction Parameters
| Component | Example |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
Representative Experimental Protocol: Heck-Type Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add degassed dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A variation of this reaction can be performed using an arylboronic acid as the coupling partner. Below is a general protocol for such a reaction, which would likely require optimization for this compound.
Typical Sonogashira-Type Reaction Parameters with Boronic Acids
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Piperidine |
| Solvent | THF, DMF |
| Temperature | Room Temp. to 80 °C |
Representative Experimental Protocol: Sonogashira-Type Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add degassed tetrahydrofuran (THF) and triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While this reaction typically involves the coupling of an aryl halide with an amine, the chlorine atom on the this compound could potentially serve as the electrophilic partner. The following is a general protocol for a Buchwald-Hartwig amination that would need to be adapted and optimized.
Typical Buchwald-Hartwig Amination Parameters
| Component | Example |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and a base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to isolate the aminated product.
Buchwald-Hartwig Amination Catalytic Cycle
The Role of (2-Chloro-4-isopropoxyphenyl)boronic Acid in Modern Organic Synthesis: Applications in Targeted Cancer Therapy
(2-Chloro-4-isopropoxyphenyl)boronic acid has emerged as a critical building block for synthetic chemists, particularly in the realm of medicinal chemistry and drug development. Its unique substitution pattern and the presence of the versatile boronic acid moiety make it an invaluable precursor for the synthesis of complex organic molecules, most notably in the development of targeted cancer therapies. This application note delves into the utility of this compound, with a focus on its application in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, providing detailed protocols and workflows for researchers and scientists.
Application in the Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer agents.[1][3][4][5] this compound serves as a key structural component in the synthesis of a class of potent and selective PI3K inhibitors. Specifically, it is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-chloro-4-isopropoxyphenyl group into heterocyclic scaffolds, a common feature in many PI3K inhibitors.[6]
The chloro and isopropoxy substituents on the phenyl ring of the boronic acid play a significant role in the pharmacological properties of the final inhibitor. These groups can influence the molecule's binding affinity and selectivity for the PI3K enzyme's active site, as well as its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival while inhibiting apoptosis.[2][5] The diagram below illustrates this critical signaling pathway.
Suzuki-Miyaura Cross-Coupling Reaction: A Key Synthetic Strategy
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] In the context of synthesizing PI3K inhibitors, this compound serves as the organoboron partner, while a halogenated pyrimidine or a similar heterocyclic core acts as the organohalide.
The general workflow for such a synthesis is depicted in the following diagram:
Quantitative Data from Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system employed. The following table summarizes representative yields for the coupling of various arylboronic acids with chloropyrimidine derivatives, providing a baseline for what can be expected when using this compound.
| Entry | Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 81 |
| 2 | 3-Methoxyphenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 72 |
| 3 | 4-Methoxyphenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 77 |
| 4 | Naphthalen-2-ylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 87 |
| 5 | Phenylboronic acid | Solid-supported 4-amino-6-chloropyrimidine | Pd₂(dba)₃ (5) / P(t-Bu)₃ (10) | KF | THF | 50 | 16 | Moderate |
Note: The data in this table is compiled from reactions with similar substrates and should be considered as a guideline.[6][9] Actual yields with this compound may vary and require optimization.
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic halogenated pyrimidine derivative. This protocol is based on established procedures for similar transformations.[6][9]
Materials:
-
This compound
-
Halogenated pyrimidine derivative (e.g., 2,4-dichloropyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 2:1 v/v)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and potassium carbonate (1.5 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture to the vial.
-
Reaction Conditions: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15-30 minutes with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of targeted therapeutics. Its use in Suzuki-Miyaura cross-coupling reactions provides an efficient route to novel PI3K inhibitors and other biologically active molecules. The protocols and information presented here offer a comprehensive guide for researchers to effectively utilize this important reagent in their synthetic endeavors. The continued exploration of this and similar boronic acids will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for C-C Bond Formation Using (2-Chloro-4-isopropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-Chloro-4-isopropoxyphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are pivotal scaffolds in pharmaceutical and materials science.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon (C-C) bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is favored in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.[2] The ability to construct C(sp²)–C(sp²) bonds with high efficiency has made the Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[3][4]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Applications in Biaryl and Heteroaryl Synthesis
This compound serves as a key building block for introducing the 2-chloro-4-isopropoxyphenyl moiety into various molecular frameworks. This is particularly relevant in drug discovery, where the specific substitution pattern can influence the pharmacological properties of a molecule. The Suzuki-Miyaura coupling provides a direct and efficient route to synthesize substituted biaryls and 2-arylpyridines, which are important structural motifs in many biologically active compounds.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the Suzuki-Miyaura cross-coupling reaction between this compound and pyridine-2-sulfonyl fluoride (PyFluor) to synthesize 2-(2-Chloro-4-isopropoxyphenyl)pyridine.
| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | N/A | 35 |
Data extracted from a study on the Suzuki-Miyaura cross-coupling of PyFluor with various boronic acids.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Pyridine-2-sulfonyl fluoride
This protocol is adapted from the synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling.[3]
Materials:
-
This compound
-
Pyridine-2-sulfonyl fluoride (PyFluor)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Sodium Phosphate (Na₃PO₄)
-
1,4-Dioxane (anhydrous)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a capped vial, add this compound (0.45 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.03 mmol, 0.1 eq), and Na₃PO₄ (0.9 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add Pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 eq) and anhydrous 1,4-dioxane (1.0 mL).
-
Reaction: Place the vessel in a preheated heating block or oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-(2-Chloro-4-isopropoxyphenyl)pyridine.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield can be determined by ¹H NMR spectroscopy using an internal standard like 1,3,5-trimethoxybenzene.[3]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
The Chan-Lam Coupling: A Versatile Tool for Arylation with Substituted Phenylboronic Acids
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction has emerged as a powerful and versatile method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2][3] This copper-catalyzed cross-coupling of an aryl boronic acid with an amine or an alcohol provides a valuable alternative to other methods like the Buchwald-Hartwig amination.[1][4] A key advantage of the Chan-Lam coupling is its typically mild reaction conditions, often proceeding at room temperature and open to the air, making it highly attractive for a wide range of applications, particularly in medicinal chemistry and drug discovery.[1][3] This document provides an overview of the applications of Chan-Lam coupling with a focus on substituted phenylboronic acids, along with detailed experimental protocols.
Core Applications in Drug Discovery and Organic Synthesis
The ability to introduce substituted aryl moieties into molecules is fundamental in drug development, as these groups can significantly influence a compound's pharmacological properties. The Chan-Lam coupling is extensively used for the synthesis of N-aryl and O-aryl compounds, which are common motifs in bioactive molecules.
Key applications include:
-
Synthesis of Bioactive Heterocycles: Many pharmaceuticals and natural products contain N-aryl heterocyclic cores. The Chan-Lam coupling provides an efficient route to synthesize these structures. For instance, it has been successfully employed in the N-arylation of imidazoles, pyrazoles, and benzimidazoles, which are prevalent in various therapeutic agents.[5][6]
-
Late-Stage Functionalization: In drug discovery, the ability to modify a complex molecule in the later stages of a synthetic sequence is highly desirable. The mild conditions of the Chan-Lam coupling allow for the introduction of substituted aryl groups into elaborate molecular scaffolds without the need for protecting groups that might be sensitive to harsher reaction conditions.
-
Synthesis of N-Arylsulfonamides: The N-arylsulfonamide functional group is a key component in a variety of approved drugs. The Chan-Lam coupling offers a direct and modular approach to synthesize these compounds from primary sulfonamides and substituted arylboronic acids.[7][8]
-
Formation of Diaryl Ethers: The coupling of phenols with substituted phenylboronic acids provides a straightforward method for the synthesis of diaryl ethers, a structural motif present in a number of natural products and pharmaceuticals.
Data Presentation: Substrate Scope of Substituted Phenylboronic Acids
The versatility of the Chan-Lam coupling is demonstrated by its tolerance to a wide range of functional groups on the phenylboronic acid. The following tables summarize the outcomes of Chan-Lam N-arylation reactions with various substituted phenylboronic acids and different nitrogen nucleophiles, providing a comparative overview of the reaction's scope.
Table 1: N-Arylation of 2-Nitroimidazole with Various Phenylboronic Acids [5]
| Phenylboronic Acid Substituent | Product | Yield (%) |
| 4-Methyl | 1-(4-Methylphenyl)-2-nitro-1H-imidazole | 85 |
| 4-Methoxy | 1-(4-Methoxyphenyl)-2-nitro-1H-imidazole | 81 |
| 4-Benzyloxy | 1-(4-(Benzyloxy)phenyl)-2-nitro-1H-imidazole | 77 |
| 4-Fluoro | 1-(4-Fluorophenyl)-2-nitro-1H-imidazole | 71 |
| 4-Chloro | 1-(4-Chlorophenyl)-2-nitro-1H-imidazole | 65 |
| 4-Bromo | 1-(4-Bromophenyl)-2-nitro-1H-imidazole | 62 |
| 4-Cyano | 1-(4-Cyanophenyl)-2-nitro-1H-imidazole | 55 |
| 3-Nitro | 1-(3-Nitrophenyl)-2-nitro-1H-imidazole | 45 |
Reaction Conditions: 0.4 mmol phenylboronic acid, 0.2 mmol 2-nitroimidazole, 0.016 mmol --INVALID-LINK--₂, 0.2 mmol K₂CO₃, 1 mL MeOH, room temperature, 24 h.[5]
Table 2: N-Arylation of 2-Aminobenzothiazoles with Various Phenylboronic Acids [9]
| Phenylboronic Acid Substituent | Product | Yield (%) | Reaction Time (h) |
| 4-Fluoro | N-(4-Fluorophenyl)benzo[d]thiazol-2-amine | 75 | 1 |
| 4-Chloro | N-(4-Chlorophenyl)benzo[d]thiazol-2-amine | 72 | 1 |
| 3-Fluoro | N-(3-Fluorophenyl)benzo[d]thiazol-2-amine | 70 | 1.5 |
| 3-Chloro | N-(3-Chlorophenyl)benzo[d]thiazol-2-amine | 68 | 1.5 |
| 2-Fluoro | N-(2-Fluorophenyl)benzo[d]thiazol-2-amine | 65 | 3 |
| 2-Chloro | N-(2-Chlorophenyl)benzo[d]thiazol-2-amine | 62 | 3 |
| 4-Methyl | N-(p-Tolyl)benzo[d]thiazol-2-amine | 70 | 1 |
| 4-Ethyl | N-(4-Ethylphenyl)benzo[d]thiazol-2-amine | 65 | 1.5 |
| 4-Methoxy | N-(4-Methoxyphenyl)benzo[d]thiazol-2-amine | 61 | 2 |
| 4-Nitro | N-(4-Nitrophenyl)benzo[d]thiazol-2-amine | 55 | 2.5 |
| 3-Nitro | N-(3-Nitrophenyl)benzo[d]thiazol-2-amine | 52 | 2.5 |
| 4-(Trifluoromethyl) | N-(4-(Trifluoromethyl)phenyl)benzo[d]thiazol-2-amine | 47 | 3 |
| 4-Acetyl | N-(4-Acetylphenyl)benzo[d]thiazol-2-amine | 58 | 2 |
Reaction Conditions: 2-aminobenzothiazole (1 mmol), phenylboronic acid (1.2 mmol), NiCl₂·6H₂O (20 mol%), 2,2′-bipyridine (20 mol%), Na₂CO₃ (2 equiv.), acetonitrile, 60 °C.[9]
Experimental Protocols
Below are detailed methodologies for representative Chan-Lam coupling reactions.
Protocol 1: General Procedure for the N-Arylation of 2-Nitroimidazole [5]
Materials:
-
Substituted phenylboronic acid
-
2-Nitroimidazole
-
Copper(II) triflate ([Cu(OTf)₂])
-
Ligand (e.g., 4,5-diazafluoren-9-one)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
20 mL vial with a magnetic stir bar
Procedure:
-
To a 20 mL vial, add the substituted phenylboronic acid (0.4 mmol), 2-nitroimidazole (0.2 mmol), potassium carbonate (0.2 mmol), and the copper(II) triflate-ligand complex (0.016 mmol).
-
Add 1 mL of methanol to the vial.
-
Cap the vial and stir the reaction mixture at room temperature for approximately 24 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired N-arylated 2-nitroimidazole.
Protocol 2: General Procedure for the Synthesis of Unsymmetrical N-Arylsulfamides [8]
Materials:
-
Substituted arylboronic acid
-
Sulfamoyl azide
-
Copper(I) chloride (CuCl)
-
Methanol (MeOH)
-
Sealed tube
Procedure:
-
In a sealed tube, combine the arylboronic acid (2.0 mmol), sulfamoyl azide (1.0 mmol), and copper(I) chloride (10 mol%).
-
Add methanol (1.0 mL) to the tube.
-
Stir the reaction mixture at room temperature in an open flask.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical N-arylsulfamide.
Visualizations
Diagram 1: General Experimental Workflow for Chan-Lam Coupling
Caption: A typical experimental workflow for performing a Chan-Lam coupling reaction.
Diagram 2: Catalytic Cycle of the Chan-Lam Coupling
Caption: A simplified representation of the catalytic cycle for the Chan-Lam coupling.
Diagram 3: Application in the Synthesis of a Bioactive Scaffold
Caption: Logical flow of using Chan-Lam coupling to create key intermediates for bioactive molecules.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2-Chloro-4-isopropoxyphenyl)boronic acid in the Synthesis of Potent Kinase Inhibitors
Introduction
(2-Chloro-4-isopropoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note details its use in the synthesis of complex molecular scaffolds, specifically focusing on the creation of 2,6-disubstituted pyridine derivatives that have shown significant potential as kinase inhibitors. These compounds are of high interest in drug discovery due to their ability to target and modulate the activity of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases such as cancer.
The Suzuki-Miyaura coupling allows for the efficient formation of a carbon-carbon bond between the (2-Chloro-4-isopropoxyphenyl) moiety and a heterocyclic core, such as a substituted pyridine. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability of the boronic acid starting material.
Featured Application: Synthesis of a 2,6-Disubstituted Pyridine-Based c-Met Kinase Inhibitor
This section focuses on the synthesis of a potent c-Met kinase inhibitor, a key enzyme in cell signaling pathways that regulate cell growth, motility, and invasion. Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers. The described synthesis utilizes this compound to introduce a key structural motif required for potent inhibitory activity.
Experimental Protocols
Synthesis of 2-(4-(2-chloro-4-isopropoxyphenyl)piperazin-1-yl)-5-chloropyridin-4-amine
This protocol is adapted from the procedures outlined in patent WO2005016894A1 for the synthesis of 2,6-disubstituted pyridine derivatives as kinase inhibitors.
Materials:
-
4-(4-amino-5-chloropyridin-2-yl)piperazin-2-one
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-(4-amino-5-chloropyridin-2-yl)piperazin-2-one (1.0 eq), this compound (1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and SPhos (0.1 eq) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the desired product, 2-(4-(2-chloro-4-isopropoxyphenyl)piperazin-1-yl)-5-chloropyridin-4-amine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the target c-Met kinase inhibitor.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-(4-amino-5-chloropyridin-2-yl)piperazin-2-one | This compound | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/Water | 90 | 16 | 75-85 | >95 |
Table 1: Summary of reaction conditions and yield for the synthesis of the target c-Met kinase inhibitor.
The biological activity of the synthesized compound was evaluated through in vitro kinase assays.
| Compound | Target Kinase | IC₅₀ (nM) |
| 2-(4-(2-chloro-4-isopropoxyphenyl)piperazin-1-yl)-5-chloropyridin-4-amine | c-Met | < 50 |
Table 2: In vitro inhibitory activity of the synthesized compound against c-Met kinase.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Conclusion
This compound serves as a crucial reagent in the synthesis of complex biaryl scaffolds with significant biological activity. The provided protocol for its use in a Suzuki-Miyaura cross-coupling reaction to generate a potent c-Met kinase inhibitor highlights its importance in modern drug discovery. The mild reaction conditions and good yields make this an attractive method for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, ultimately aiding in the development of novel therapeutics. Researchers and drug development professionals can leverage this building block and the described synthetic strategies to explore new chemical space in the pursuit of innovative treatments for a range of diseases.
Application Notes & Protocols: Suzuki-Miyaura Coupling of Aryl Halides with (2-Chloro-4-isopropoxyphenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures.[1][2] This reaction's popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3][4]
These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with (2-Chloro-4-isopropoxyphenyl)boronic acid. This specific boronic acid is a valuable building block for synthesizing complex molecules, including potential pharmaceutical agents, where the substituted phenyl moiety can impart desirable physicochemical properties. The protocols outlined below are designed to be a robust starting point for optimization in a research and development setting.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate 'ate' complex.[5][6] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section details a general procedure for the coupling reaction. Researchers should note that optimal conditions may vary depending on the specific aryl halide used.
Materials and Equipment
-
Reagents:
-
Aryl halide (e.g., aryl bromide, iodide, or chloride) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂) (0.01-0.05 mmol, 1-5 mol%)
-
Phosphine Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos, PPh₃) (1-2x mol of Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DMF)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask or reaction vial with a screw cap
-
Magnetic stir bar and stirrer/hotplate
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
General Reaction Procedure
The following workflow outlines the key steps from setup to purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Method:
-
Reaction Setup: To a flame-dried round-bottom flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL). Seal the vessel and purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and ligand, if required.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the final biaryl product.[8][9]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following tables provide representative data based on typical Suzuki-Miyaura couplings to guide optimization.
Table 1: Representative Data for Optimization of Reaction Conditions
Reaction: 4-Bromoanisole + this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 2-MeTHF/H₂O (5:1) | 90 | 12 | 95 |
Table 2: Expected Substrate Scope and Reactivity
Conditions: Pd₂(dba)₃/XPhos, K₃PO₄, 1,4-Dioxane/H₂O, 100 °C
| Entry | Aryl Halide | Product | Expected Yield (%) | Notes |
| 1 | 4-Iodoanisole | 2-Chloro-4-isopropoxy-4'-methoxy-1,1'-biphenyl | >95 | Aryl iodides are highly reactive. |
| 2 | 4-Bromo-benzonitrile | 4'-(2-Chloro-4-isopropoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile | 85-95 | Electron-withdrawing groups can facilitate the reaction.[10] |
| 3 | 1-Bromo-2-methylbenzene | 2-Chloro-4-isopropoxy-2'-methyl-1,1'-biphenyl | 60-75 | Steric hindrance on the aryl halide can reduce yield.[11] |
| 4 | 4-Chlorotoluene | 2-Chloro-4-isopropoxy-4'-methyl-1,1'-biphenyl | 50-70 | Aryl chlorides are less reactive and may require more active catalyst systems or higher temperatures.[11] |
| 5 | 3-Bromopyridine | 3-(2-Chloro-4-isopropoxyphenyl)pyridine | 75-85 | Heteroaryl halides are generally good coupling partners.[1] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Reagent Handling: Palladium catalysts are expensive and potentially toxic; handle with care. Organic solvents are flammable. Boronic acids can be irritants.
-
Pressure: When heating sealed reaction vessels, do not fill them more than two-thirds full to avoid excessive pressure buildup.[8] Always use a blast shield.
By following these protocols and considering the optimization data, researchers can effectively utilize the Suzuki-Miyaura reaction for the synthesis of novel biaryl compounds derived from this compound.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Microwave-Assisted Suzuki Coupling with (2-Chloro-4-isopropoxyphenyl)boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, facilitating the creation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds, making the Suzuki reaction indispensable in medicinal chemistry and drug discovery.[3][4] The use of substituted building blocks, such as (2-Chloro-4-isopropoxyphenyl)boronic acid, allows for the precise installation of functionalized aryl groups, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.
The incorporation of microwave irradiation has revolutionized the Suzuki coupling reaction, offering significant advantages over conventional heating methods.[1] Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to cleaner reaction profiles, improved yields, and enhanced reproducibility.[1][2][5] This rapid heating minimizes the formation of byproducts that can occur under prolonged thermal conditions.[1] For researchers and drug development professionals, these benefits translate to higher throughput and a more efficient development pipeline, allowing for the rapid generation of diverse compound libraries for biological screening.[1][2]
The chloro- and isopropoxy-substituents on the boronic acid provide steric and electronic properties that can be crucial for biological activity. However, the electron-donating nature of the isopropoxy group and the presence of a sterically hindering ortho-chloro group can present challenges for aryl chloride coupling partners, which are typically less reactive than their bromide or iodide counterparts.[6] Microwave heating provides the necessary energy to overcome the activation barrier for these challenging couplings, making it a highly effective technique for synthesizing complex biaryl compounds.[6][7][8]
Catalytic Cycle and Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation : The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium complex. This step forms an Ar¹-Pd-Ar² intermediate and regenerates the borate salt.
-
Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for (2-Chloro-4-isopropoxyphenyl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving (2-Chloro-4-isopropoxyphenyl)boronic acid.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with this compound and an aryl halide is resulting in a low yield or no desired product. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki couplings, especially with an electron-rich aryl chloride, often stem from challenges in the oxidative addition step and catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Catalyst System Evaluation: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation.[1]
-
Recommendation: Employ a catalyst system known for its high activity with aryl chlorides. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.[2][3][4][5] Examples of effective ligands include tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (PtBu₃), and biarylphosphine ligands (e.g., SPhos, XPhos).[2][6] N-heterocyclic carbenes (NHCs) can also be highly effective.[6][7]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][8]
-
Recommendation: Strong, non-nucleophilic bases are often preferred for challenging couplings. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), as they have shown superior results in similar reactions.[2][8] The "cesium effect" can be particularly beneficial for sterically hindered substrates.[8]
-
-
Solvent and Temperature Optimization: The reaction medium and temperature significantly influence reaction rates.
-
Recommendation: High-boiling point solvents such as dioxane, toluene, or DMF are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[6][9] Running the reaction at an elevated temperature (e.g., 100-110 °C) is common.[2][6] A mixture of an organic solvent with water (e.g., dioxane/H₂O) can also be beneficial for dissolving the base.[10][11]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
Issue 2: Significant Side Product Formation (Homocoupling and Protodeboronation)
Question: I am observing significant amounts of homocoupled biaryl product from my boronic acid and/or the formation of isopropoxybenzene, indicating protodeboronation. How can I minimize these side reactions?
Answer:
The formation of side products is a common issue, particularly with electron-rich boronic acids which can be prone to decomposition.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[9][12][13]
-
Solution: Rigorously degas all solvents and the reaction mixture. Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources, which require an initial reduction step that can sometimes favor homocoupling.[1]
-
-
Preventing Protodeboronation: This is the cleavage of the C-B bond by a proton source, often exacerbated by water and high temperatures.[9][13]
-
Solution:
-
Use a More Stable Boron Reagent: Convert the this compound to its corresponding pinacol ester (Bpin) or MIDA boronate. These derivatives are significantly more stable and less prone to protodeboronation.[9][11][14]
-
Anhydrous Conditions: If possible, use thoroughly dried solvents and bases to minimize the presence of water.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki reaction with this compound and an aryl bromide?
A1: A reliable starting point would be to use a high-activity catalyst system. A combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich ligand like SPhos or XPhos is a good choice. For the base, K₃PO₄ or Cs₂CO₃ are recommended. A common solvent system is dioxane or toluene, often with a small amount of water, at a temperature of 100-110 °C.[2][6][8]
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave irradiation can be a powerful tool to rapidly heat the reaction and improve yields, especially for sterically hindered or electronically deactivated substrates.[9] It can significantly reduce reaction times.
Q3: My boronic acid appears to be degrading upon storage. How can I improve its stability?
A3: Boronic acids can be susceptible to decomposition over time. Storing them in a cool, dark, and dry place is essential. For long-term stability and more consistent reaction outcomes, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which are often crystalline and bench-stable solids.[11][14]
Q4: How do I properly degas my reaction mixture?
A4: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent or reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw under an inert atmosphere. Repeating this cycle three times is generally sufficient to remove dissolved oxygen. Alternatively, bubbling a stream of an inert gas (argon or nitrogen) through the solvent for 20-30 minutes can also be effective.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of an aryl halide with a boronic acid similar to this compound, based on literature for electron-rich aryl chlorides.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | Low | General Observation |
| 2 | Pd₂(dba)₃ (1) | PCy₃ (2) | K₃PO₄ (2) | Toluene | 100 | 12 | >85 | [2] |
| 3 | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 16 | >90 | [6] |
| 4 | XPhos-Pd-G3 (2) | - | K₂CO₃ (2) | iPrOH/H₂O | 80 | 8 | High | [6] |
| 5 | Pd₂(dba)₃ (1) | PtBu₃ (2) | Cs₂CO₃ (2) | Dioxane | 100 | 10 | >95 | [2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the reaction vessel, followed by the catalyst/ligand pre-mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of (2-Chloro-4-isopropoxyphenyl)boronic acid
Technical Support Center: (2-Chloro-4-isopropoxyphenyl)boronic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the common issue of protodeboronation when using this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-chloro-3-isopropoxybenzene, consuming your starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.[2]
Q2: How do the chloro and isopropoxy substituents on the phenyl ring affect the stability of this specific boronic acid?
A2: The electronic properties of substituents significantly impact stability. The chloro group at the ortho position is electron-withdrawing, which can make the boronic acid more susceptible to base-catalyzed protodeboronation.[3][4] Conversely, the isopropoxy group at the para position is electron-donating, which generally helps to stabilize the carbon-boron bond. However, the influence of an ortho-halogen often dominates, making this compound prone to degradation under basic conditions.
Q3: What are the primary experimental factors that promote protodeboronation?
A3: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): This is the most common cause. Bases promote the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[1][5]
-
Presence of Water: Aqueous media provide a proton source required for the cleavage of the C-B bond.[6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most side reactions, including protodeboronation.[7]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.[8]
-
Inefficient Catalysis: If the desired reaction (e.g., Suzuki coupling) is slow, the boronic acid has more time to decompose.[1][7]
Q4: Can using a boronic ester instead of the boronic acid prevent this issue?
A4: Yes, this is a highly effective strategy. Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance stability.[9][10] These esters protect the vulnerable boronic acid group and can participate in "slow-release" strategies, where the active boronic acid is generated in situ at a controlled rate, minimizing its concentration and thus its decomposition.[1][11][12]
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: You can monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of both the desired product and the nonpolar protodeboronated byproduct (1-chloro-3-isopropoxybenzene).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the relative amounts of starting material, product, and byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying the volatile protodeboronated byproduct.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant amount of 1-chloro-3-isopropoxybenzene observed. | 1. Base is too strong or concentrated. Strong bases (e.g., NaOH, KOH) rapidly accelerate protodeboronation.[8] 2. High reaction temperature. [7] 3. Excess water in the solvent. [6] 4. Slow catalytic turnover. The desired reaction is too slow, allowing the side reaction to dominate.[1] | 1. Switch to a milder base. Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or CsF.[13] 2. Lower the reaction temperature. Attempt the reaction at the lowest temperature that still provides a reasonable rate for the main reaction (e.g., start at 60-80 °C).[2][7] 3. Use anhydrous solvents or minimize the amount of water if it is required as a co-solvent.[8] 4. Optimize the catalyst system. Use a more active palladium precatalyst and/or a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the cross-coupling.[7][8] |
| Inconsistent results between reaction batches. | 1. Variability in boronic acid quality. Boronic acids can degrade upon storage. 2. Atmospheric moisture. The reaction setup is not rigorously inert. | 1. Use high-purity this compound. Store it under an inert atmosphere in a cool, dry place. Consider purification before use if degradation is suspected.[8] 2. Ensure a strictly inert atmosphere. Use flame-dried glassware, degassed solvents, and maintain the reaction under a positive pressure of argon or nitrogen. |
| Reaction fails completely, with only starting materials and protodeboronated byproduct detected. | 1. Catalyst deactivation. The palladium catalyst may be inhibited or has decomposed.[14] 2. Severe protodeboronation. The conditions are too harsh, and the boronic acid decomposes before it can react. | 1. Use a robust catalyst/ligand system. [15] Ensure all reagents and solvents are pure and free of oxygen. 2. Switch to a boronic ester derivative. Convert the boronic acid to its pinacol or MIDA ester. This is the most robust solution for highly unstable systems.[1][10] |
Summary of Reaction Parameter Effects on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Condition Minimizing Protodeboronation |
| Base | Strong, aqueous bases (NaOH, KOH) | Weaker, anhydrous bases (K₃PO₄, Cs₂CO₃, CsF) |
| Temperature | High (>100 °C) | Moderate (60-80 °C) |
| Solvent | High water content (e.g., Dioxane/H₂O 1:1) | Anhydrous solvents (Toluene, Dioxane, 2-MeTHF) |
| Boron Reagent | Free Boronic Acid | Pinacol Ester, MIDA Ester, or Trifluoroborate Salt |
| Reaction Time | Long | As short as possible; monitor to stop upon completion |
Visualized Workflows and Pathways
Caption: Base-catalyzed pathway for protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide, using conditions designed to suppress protodeboronation.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Flame-dried Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware at >120 °C overnight and cool under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 equiv.), the anhydrous base (e.g., K₃PO₄, 2.5 equiv.), and the palladium catalyst (2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Boronic Acid Addition: Add the this compound (1.3 equiv.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Aim to stop the reaction as soon as the limiting reagent is consumed to minimize byproduct formation.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of a Pinacol Ester Derivative
If protodeboronation remains a significant issue, converting the boronic acid to its more stable pinacol ester is recommended.
Part A: Esterification
-
In a round-bottom flask, combine this compound (1.0 equiv.), pinacol (1.0-1.1 equiv.), and a drying agent like anhydrous magnesium sulfate (1.5 equiv.).
-
Add a suitable solvent such as diethyl ether or dichloromethane.
-
Stir the suspension under an inert atmosphere at room temperature for 24 hours.
-
Filter off the solids and concentrate the filtrate under reduced pressure.
-
The crude pinacol ester can often be used directly in the next step after ensuring the removal of water. If necessary, it can be purified by column chromatography on neutral alumina or silica gel.[16]
Part B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the procedure in Protocol 1 , substituting the boronic acid with the this compound pinacol ester (1.2-1.5 equiv.). Note that reactions with boronic esters may sometimes require slightly higher temperatures or longer reaction times for the in-situ hydrolysis and subsequent coupling to occur efficiently.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Chloro-4-isopropoxyphenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude (2-Chloro-4-isopropoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude arylboronic acids often contain several types of impurities stemming from their synthesis. The most common are protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, and boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1][2][3] Other potential impurities include starting materials, homocoupling dimers, and various oxidized or polymerized byproducts.[4]
Q2: How can I accurately assess the purity of my compound?
A2: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), is a robust method for quantitative analysis.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also widely used; however, boronic acids can sometimes give broad peaks due to the presence of boroxines or oligomers in solution.[7]
Q3: My crude product is an oil, not a solid. How can I purify it?
A3: If recrystallization is not an option because the product is an oil, several other techniques can be employed.[4] Column chromatography over silica gel or neutral alumina is a common approach.[4] Alternatively, purification via derivatization, such as forming a crystalline diethanolamine adduct, can be highly effective.[7][8] This adduct can often be easily crystallized and then hydrolyzed back to the pure boronic acid.[2] Acid-base extraction can also be used to separate the acidic boronic acid from neutral impurities.[8]
Q4: Why does my boronic acid appear to be decomposing on my silica gel column?
A4: Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong, irreversible binding to the stationary phase.[1][3] This can result in streaking, low recovery, and the formation of impurities. To mitigate this, you can use a less acidic stationary phase like neutral alumina, or try deactivating the silica gel.[4] Another strategy is to use a mobile phase containing a small amount of a modifier, like acetic acid, if it does not affect your compound's stability.[4]
Q5: What is a boroxine and how does it affect my purification and analysis?
A5: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process, and the presence of water will hydrolyze the boroxine back to the boronic acid.[2] In analytical techniques like NMR, this equilibrium can cause peak broadening. During purification, the formation of boroxines can complicate chromatographic profiles. Ensuring anhydrous conditions can favor boroxine formation, while the presence of water favors the boronic acid.
Troubleshooting Guides
Problem: Low Yield After Recrystallization
-
Possible Cause: The chosen solvent was too effective, keeping the product dissolved even at low temperatures.
-
Solution: Select a solvent system where the boronic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below. If a single solvent is not effective, try an anti-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent and slowly add a "poor" solvent (in which the product is insoluble) until turbidity persists. Then, heat to redissolve and cool slowly.[4]
Problem: Product is Still Impure After Column Chromatography
-
Possible Cause 1: Poor separation due to an inappropriate eluent system.
-
Solution 1: Perform a thorough thin-layer chromatography (TLC) screening with different solvent systems to find an eluent that provides good separation (Rf value of ~0.3-0.4 for the product and clear separation from impurities). Try adding a modifier like a very small amount of acetic acid to the eluent to improve peak shape.[4]
-
Possible Cause 2: The compound is degrading on the silica gel.
-
Solution 2: Switch to a neutral stationary phase like alumina or consider reverse-phase (C18) chromatography.[4][8]
Problem: Persistent Emulsion During Acid-Base Extraction
-
Possible Cause: The presence of amphiphilic impurities or insufficient ionic strength in the aqueous phase.
-
Solution: To break the emulsion, add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer, often forcing the separation of the two phases. In stubborn cases, filtration through a pad of Celite can be effective.
Problem: The Diethanolamine Adduct Fails to Precipitate
-
Possible Cause: The adduct is too soluble in the chosen solvent, or the concentration is too low.
-
Solution: Ensure you are using a non-polar solvent like diethyl ether or hexane.[7] If the adduct remains in solution, try reducing the volume of the solvent by careful evaporation or cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce precipitation.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Purity | Typical Yield | Notes |
| Recrystallization | Solvent System (e.g., EtOAc/Hexane, Water, Ethanol) | >98% | 60-90% | Dependent on crude purity; requires the compound to be a solid.[4][7] |
| Flash Chromatography | Stationary Phase: Silica Gel or Alumina; Eluent: Hexane/EtOAc or DCM/Methanol gradient | >95% | 50-85% | Risk of decomposition on silica; alumina can be a milder alternative.[4][9] |
| Acid-Base Extraction | Aqueous Base: 1-2 M NaOH; Organic Solvent: Ethyl Acetate or Diethyl Ether | >95% | 70-95% | Effective for removing neutral impurities.[9] |
| Diethanolamine Adduct | Reagent: Diethanolamine; Solvent: Diethyl Ether | >99% | 65-90% | Excellent for difficult-to-purify compounds; adds two steps to the process.[2][7] |
Experimental Protocols
Protocol 1: Recrystallization
This method is ideal for purifying solid crude material.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethyl acetate, toluene, heptane, water, ethanol). An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Flash Chromatography
This protocol is suitable for separating the boronic acid from impurities with different polarities.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that moves the desired compound to an Rf of approximately 0.3-0.4 and separates it from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the packed column.
-
Elution: Run the column by passing the eluent through it, starting with the low-polarity mixture identified in the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified boronic acid.
Protocol 3: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[9][10]
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base (e.g., NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Organic Impurity Removal: Combine the aqueous layers and wash them once with fresh ethyl acetate to remove any remaining neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a 1 M HCl solution until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate as a solid.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the acidified aqueous layer three times with fresh ethyl acetate.
-
Final Steps: Combine the organic extracts from the acidified solution, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.[2]
Visualizations
Caption: Workflow for selecting an appropriate purification technique.
Caption: Workflow diagram for purification via acid-base extraction.
Caption: Troubleshooting guide for flash column chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: ortho-Substituted Phenylboronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using ortho-substituted phenylboronic acids in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of a deboronated arene byproduct and reducing the yield of the desired cross-coupled product.[1] Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl byproduct, which can complicate purification.[2]
Q2: Why are ortho-substituted phenylboronic acids particularly prone to these side reactions?
A2: The steric hindrance introduced by the ortho-substituent can significantly slow down the desired cross-coupling reaction, particularly the transmetalation and reductive elimination steps of the catalytic cycle.[3] This slower desired reaction provides a larger window of opportunity for competing side reactions like protodeboronation and homocoupling to occur.
Q3: What factors promote protodeboronation?
A3: Several factors can accelerate protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH, which is problematic as many cross-coupling reactions are performed in basic media.[4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction.[1]
-
Catalyst System: Some palladium-phosphine catalysts can inadvertently promote protodeboronation.
Q4: What are the primary causes of boronic acid homocoupling?
A4: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[3] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to an increase in homocoupling.[5] Rigorous degassing of the reaction mixture and the use of a Pd(0) source can help minimize this side reaction.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Protodeboronation
Symptoms:
-
Major byproduct observed is the arene corresponding to the protodeboronated starting material.
-
Low consumption of the aryl halide coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Significant Formation of Homocoupled Byproduct
Symptoms:
-
A symmetrical biaryl derived from the boronic acid is a major byproduct.
-
This byproduct can sometimes co-elute with the desired product, complicating purification.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Data Presentation
Table 1: Comparison of Suzuki-Miyaura Coupling Yields for ortho-, meta-, and para-Nitrophenylboronic Acids
This table illustrates the impact of steric hindrance on the reaction yield. The ortho-isomer consistently gives lower yields compared to the meta- and para-isomers under similar conditions.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 65 |
Data compiled from a survey of literature under similar reaction conditions.[7]
Table 2: Effect of Base and Solvent on the Coupling of Mesitylboronic Acid with Iodobenzene
This table demonstrates the critical role of the base and solvent in overcoming the steric hindrance of an ortho-disubstituted phenylboronic acid.
| Base | Solvent | Time (h) | Yield (%) |
| Na₂CO₃ | Benzene/H₂O | 48 | <10 |
| NaHCO₃ | Benzene/H₂O | 48 | 0 |
| NaOH | Benzene/H₂O | 24 | 29 |
| Ba(OH)₂ | DME/H₂O | 4 | 99 |
| Tl₂CO₃ | Benzene (anhydrous) | 6 | 95 |
Reaction conditions: Mesitylboronic acid (1.1 equiv.), iodobenzene (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), 80 °C.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates from ortho-Substituted Phenylboronic Acids
This protocol describes a general method for the synthesis of MIDA boronates, which are bench-stable and can be used in "slow-release" strategies to mitigate side reactions.[9][10]
Materials:
-
ortho-Substituted phenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous DMSO or DMF
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ortho-substituted phenylboronic acid, N-methyliminodiacetic acid, and activated molecular sieves.
-
Add anhydrous DMSO or DMF to the flask to achieve a concentration of 0.1-0.2 M with respect to the boronic acid.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of the reaction solvent.
-
The MIDA boronate can often be precipitated by the addition of an anti-solvent (e.g., diethyl ether or hexanes).
-
Collect the solid product by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using MIDA Boronates
This protocol utilizes the slow in-situ hydrolysis of a stable MIDA boronate to maintain a low concentration of the reactive boronic acid, thereby minimizing protodeboronation and homocoupling.[11][12][13]
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Substituted phenyl-MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent mixture (e.g., dioxane/H₂O in a 5:1 ratio)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, the ortho-substituted phenyl-MIDA boronate, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent mixture via syringe. The minimal amount of water facilitates the slow hydrolysis of the MIDA boronate.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60–80 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of the desired product and any deboronated or homocoupled byproducts.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Competing Reaction Pathways
Caption: Competing pathways in Suzuki-Miyaura coupling.
Experimental Workflow for MIDA Boronate Synthesis and Use
Caption: Workflow for MIDA boronate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Troubleshooting Low Yield in Couplings with (2-Chloro-4-isopropoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving (2-Chloro-4-isopropoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common initial checks I should perform?
A1: When encountering low yields with this sterically hindered boronic acid, begin by verifying the integrity of your reagents and the reaction setup. Ensure that the palladium catalyst is active and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] The purity of the boronic acid, aryl halide, and solvents is also critical. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended. Finally, confirm that the glassware was thoroughly dried to prevent water from interfering with the reaction, unless aqueous conditions are specifically required by the protocol.
Q2: What are the most common side reactions that can lead to low yields with this compound?
A2: The primary side reactions to consider are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by excessive heat or the presence of water, especially with certain bases.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be caused by the presence of oxygen or an inefficient catalyst system that doesn't promote the desired cross-coupling pathway effectively.
Q3: How does the steric hindrance from the ortho-chloro group on this compound affect the reaction?
A3: The ortho-chloro group introduces significant steric hindrance around the boronic acid moiety. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is a common issue with ortho-substituted arylboronic acids.[1] To overcome this, specialized, bulky, and electron-rich phosphine ligands are often required to facilitate the reaction.[2][3]
Q4: Can I use boronic esters or trifluoroborate salts instead of the boronic acid?
A4: Yes, using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are excellent strategies to overcome some of the stability issues of boronic acids, particularly their susceptibility to protodeboronation. These derivatives often exhibit enhanced stability and can lead to more consistent and higher yields in challenging coupling reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura couplings with this compound.
Problem: Low or No Product Formation
If you observe little to no formation of your desired product, a systematic screen of the reaction parameters is the most effective troubleshooting strategy. The choice of catalyst, ligand, base, and solvent are all critical for success, especially with a sterically hindered substrate like this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in Suzuki couplings.
Catalyst and Ligand Selection
For sterically hindered substrates, the choice of phosphine ligand is crucial. Buchwald-type biarylphosphine ligands are often highly effective.[2][3]
| Catalyst/Ligand System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including sterically hindered ones.[3] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | 1-2 |
| Pd(dppf)Cl₂ | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available but often shows lower activity for challenging substrates. | 2-5 |
It is recommended to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
Base Selection
The base plays a critical role in activating the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene, THF | Often a good starting point for challenging couplings. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | A common and effective base. |
| Cs₂CO₃ | Strong | Dioxane, THF | Can accelerate slow reactions but is more expensive. |
| Na₂CO₃ | Moderate | Ethanol/H₂O, Toluene/H₂O | A cost-effective option that can be very effective.[4] |
A screening of different bases is highly recommended as the optimal base is substrate-dependent.
Solvent System Optimization
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often used.
| Solvent System | Ratio (Organic:Water) | Temperature Range (°C) | Notes |
| Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A very common and effective solvent system. |
| Toluene / H₂O | 10:1 | 80 - 110 | Good for higher temperatures. |
| THF / H₂O | 4:1 | 60 - 80 | Lower boiling point, suitable for more reactive substrates. |
| Ethanol / H₂O | 1:1 to 4:1 | 70 - 90 | A greener solvent alternative. |
Ensure that the solvents are properly degassed to remove oxygen.
Temperature and Reaction Time
Sterically hindered couplings may require higher temperatures and longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A typical temperature range is 80-110 °C.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling with this compound. This should be optimized for your specific aryl halide.
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ , 1-2 mol%) and the phosphine ligand (e.g., SPhos, 1.2-2.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions Involving (2-Chloro-4-isopropoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (2-Chloro-4-isopropoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The advice is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki couplings?
The primary challenges stem from the electronic and steric properties of the ortho-chloro substituent. This group is moderately electron-withdrawing and introduces steric hindrance around the boronic acid moiety. These factors can lead to:
-
Slower Transmetalation: The steric bulk can impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step of the catalytic cycle.
-
Competitive Side Reactions: Sub-optimal conditions may favor side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling of the boronic acid.[1][2][3]
-
Catalyst Inhibition: While less common, the chloro-substituent could potentially interact with the palladium center, affecting catalyst activity.
Q2: How do I choose the best base for my Suzuki reaction with this boronic acid?
The choice of base is critical and depends on the reactivity of your coupling partner (the aryl halide/triflate) and the sensitivity of any functional groups on your substrates.[4][5] The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[2][4][6][7]
For a challenging substrate like this compound, a moderately strong to strong inorganic base is often a good starting point.
-
Potassium Phosphate (K₃PO₄): Often the most reliable choice for sterically hindered or electronically deactivated substrates.[1][2][8][9] It is a strong base that is effective in promoting challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that is often more soluble in organic solvents than other inorganic bases, which can increase reaction rates.[2][9] Its higher cost is a consideration.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective, and widely used base. It is a good first choice for initial screening if the coupling partner is relatively reactive (e.g., an aryl iodide or bromide).[2][9]
-
Potassium Fluoride (KF): A milder option that is particularly useful if your substrates contain base-sensitive functional groups (e.g., esters).[4][9][10] Fluoride ions are also believed to play a unique role in activating the boronic acid.[4] Anhydrous conditions are often preferred when using KF.[9]
Avoid strong hydroxide bases like NaOH or KOH initially, as their high basicity in aqueous media can sometimes promote side reactions, including protodeboronation.[1][2][4]
Q3: I'm observing significant protodeboronation. How can I minimize this side reaction?
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, often exacerbated by strong bases and the presence of water.[1][2][3] To mitigate this:
-
Use a Milder Base: Switch from a strong base like K₃PO₄ to a weaker one like K₂CO₃ or KF.[1][2]
-
Use Anhydrous Conditions: Water is the proton source for this side reaction. Switching to anhydrous solvents (e.g., toluene, dioxane, THF) and using a dry, powdered base can significantly reduce protodeboronation.[1][9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a trifluoroborate salt.[3][8][10] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[8][11]
Q4: My reaction is not working or giving very low yield. What should I check first?
When a Suzuki coupling fails, systematically check the following key parameters:
-
Catalyst System: Ensure your palladium source and ligand are active. The active catalyst is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] For challenging substrates, consider using more active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][12] Air-stable precatalysts (e.g., palladacycles) can also improve reproducibility.[1][13]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][14] Ensure your solvents are properly degassed and that the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[1][8]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: The base must be strong enough for the reaction but not so strong that it degrades your materials.[1][2] Ensure the base is finely powdered and, for biphasic reactions, that stirring is vigorous enough to ensure good mixing.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Table 1: Comparative Guide for Base Selection
The following table summarizes common bases and recommended starting conditions. Yields are highly dependent on the specific aryl halide, catalyst, and ligand used.
| Base | Equivalents | Common Solvent System(s) | Typical Temperature | Remarks and Considerations |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF (often with H₂O) | 80 - 110 °C | Recommended starting point. Excellent for sterically hindered and electron-deficient substrates.[2][8][9] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF, Toluene (often with H₂O) | 80 - 110 °C | Stronger and more soluble than K₂CO₃; can increase reaction rates but is more expensive.[2][9] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | 80 - 110 °C | A standard, reliable, and cost-effective choice for reactive coupling partners.[2][9] |
| KF | 3.0 | THF (anhydrous), Dioxane (anhydrous) | 60 - 80 °C | Milder option, ideal for substrates with base-sensitive groups. Can be less effective for difficult couplings.[4][9][15] |
| NaOH | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 100 °C | Strong base, but carries a higher risk of promoting protodeboronation and other side reactions.[2][4] Use with caution. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki reaction.
Caption: A workflow diagram for troubleshooting low-yielding Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide. It should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) or a suitable precatalyst system
-
Base: Finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[8]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[8][16]
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][8][16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][8]
Diagram: Base Selection Logic
This diagram helps guide the selection of a base based on substrate properties.
Caption: A decision tree for selecting an appropriate base for the Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding ligand selection and reaction optimization for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to get your reaction back on track.
| Issue | Potential Causes | Solutions |
| Low to No Product Yield | 1. Ineffective Ligand: Standard phosphine ligands (e.g., PPh₃) are often ineffective for hindered substrates.[1][2] 2. Suboptimal Base: The base may not be strong enough to activate the hindered boronic acid for transmetalation.[1][3] 3. Low Reaction Temperature: Steric hindrance can slow down key steps in the catalytic cycle, requiring higher temperatures.[4] 4. Catalyst Decomposition: Oxygen can deactivate the palladium catalyst and oxidize phosphine ligands.[4][5] | 1. Select an appropriate ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the formation of a highly reactive palladium(0) species.[1] 2. Optimize the base: Use moderately strong bases like K₃PO₄ or Cs₂CO₃. For very hindered systems, a stronger base such as K-OtBu may be necessary.[1] 3. Increase the reaction temperature: Forcing conditions (e.g., 80–110 °C) are often required for sterically hindered couplings.[4] 4. Ensure an inert atmosphere: Thoroughly degas solvents and purge the reaction vessel with an inert gas (argon or nitrogen).[4][5] |
| Significant Protodeboronation | 1. Boronic Acid Instability: Sterically hindered boronic acids can be prone to hydrolysis (protodeboronation), especially under basic conditions.[6][7] 2. Presence of Water: While some protocols use aqueous bases, water is a proton source for protodeboronation.[5][6] 3. Prolonged Reaction Times: Longer exposure to reaction conditions can increase the extent of boronic acid degradation.[5] | 1. Use a more stable boron reagent: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate.[3][5] These reagents often release the active boronic acid species slowly.[5] 2. Use anhydrous conditions: Employ anhydrous solvents and bases to minimize water content.[5] 3. Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[5] Monitor the reaction progress closely.[4] |
| Formation of Homocoupling Byproducts | 1. Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids.[4] | 1. Rigorous Degassing: Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[4] |
| Dehalogenation of the Aryl Halide | 1. Suboptimal Ligand/Base Combination: Certain ligand and base combinations can promote dehalogenation. | 1. Screen Ligands and Bases: Carefully select the base and solvent. Sometimes, switching to a different bulky ligand or a milder base can suppress this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best types of ligands for cross-coupling with sterically hindered boronic acids?
A1: For sterically demanding substrates, bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are highly recommended.[3]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which are often slow for hindered substrates.[1][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have demonstrated high efficacy, even for the synthesis of extremely hindered biaryls, such as those with substituents at all four ortho positions.[1][9][10] They possess strong donating ability and suitable steric hindrance.[10]
Q2: How do I choose between a phosphine ligand and an NHC ligand?
A2: The choice can depend on the specific substrates and the complexity of the desired product. Buchwald-type phosphine ligands are versatile and effective for a broad range of sterically hindered substrates.[8] NHC ligands may offer advantages for particularly challenging couplings, including reactions with aryl chlorides at room temperature or the synthesis of tetra-ortho-substituted biaryls.[9] A systematic approach involving screening a small set of representative ligands from both classes is often the best strategy.
Q3: Can using a bulky ligand paradoxically inhibit my reaction?
A3: Yes, while sterically hindered ligands are typically used to facilitate difficult cross-couplings, they can sometimes accelerate the undesirable side reaction of protodeboronation.[6][7] This is because some bulky phosphine ligands can promote the formation of an unstable intermediate that leads to facile protodeboronation.[7] Therefore, careful consideration and screening of ligands are crucial.
Q4: My boronic acid is unstable. What can I do?
A4: A common strategy to overcome the instability of boronic acids is to convert them into more stable derivatives.[3]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids.
-
Potassium Trifluoroborates (ArBF₃K): These salts are crystalline, air-stable solids that are less prone to protodeboronation.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[11]
Q5: What are the key experimental parameters to optimize for a difficult coupling?
A5: For challenging couplings with sterically hindered substrates, the most critical parameters to optimize are the ligand, base, solvent, and temperature.[1][3]
-
Ligand: As discussed, select a bulky, electron-rich phosphine or NHC ligand.
-
Base: The choice of base is crucial for activating the boronic acid. Common choices include K₃PO₄, Cs₂CO₃, and for very hindered systems, stronger bases like K-OtBu.[1]
-
Solvent: Anhydrous and degassed solvents are critical. Common solvent systems include toluene, dioxane, or THF, sometimes with a small amount of water depending on the base used.[4]
-
Temperature: Elevated temperatures (80-110 °C) are often required to overcome the high activation barriers associated with hindered substrates.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Ligand Selection
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: A decision workflow for ligand selection in challenging couplings.
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
This protocol is a representative starting point and should be optimized for specific substrates.
1. Reagent Preparation and Inert Atmosphere Setup:
-
In a vial equipped with a magnetic stir bar, dissolve the aryl halide (1.0 equiv) and the boronic acid or its derivative (1.2-1.5 equiv).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4]
2. Catalyst and Base Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]
3. Solvent Addition:
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
4. Reaction Execution:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol for the Preparation of a Diethanolamine Boronate Adduct
This procedure can be used to stabilize a boronic acid prior to its use in a coupling reaction.[4]
1. Dissolution:
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[4]
2. Addition:
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]
3. Precipitation and Isolation:
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.[4]
4. Drying:
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid and its derivatives from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with boronic acids in a reaction mixture?
A1: Common impurities include unreacted starting boronic acid, boroxines (cyclic anhydrides of boronic acids), and protodeboronated byproducts, where the boronic acid group is replaced by a hydrogen atom. Depending on the reaction, you may also have residual palladium catalysts and byproducts from ligands if a cross-coupling reaction like the Suzuki-Miyaura coupling was performed.
Q2: I am observing a significant amount of protodeboronation. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. To minimize this, consider using milder bases (e.g., potassium carbonate or potassium fluoride) instead of strong bases like sodium hydroxide. Running the reaction under anhydrous conditions can also significantly reduce this side reaction as water is a proton source. During aqueous workups, it is advisable to maintain a near-neutral pH if your product is stable under those conditions and to minimize the exposure time to strongly acidic or basic solutions.
Q3: My boronic acid seems to be degrading on a standard silica gel column. What are my alternatives?
A3: Boronic acids can be prone to degradation or streaking on standard silica gel due to the acidic nature of the silica. Alternative stationary phases for column chromatography include neutral alumina, or silica gel that has been pre-treated with boric acid. Reverse-phase chromatography (C18) can also be a viable option for the purification of polar boronic acids.
Q4: Are boronic esters easier to purify than boronic acids?
A4: Generally, yes. Boronic esters, such as pinacol esters, are less polar and more stable than the corresponding boronic acids. This often makes them more amenable to purification by standard silica gel chromatography. However, care must be taken to avoid hydrolysis back to the boronic acid, which can occur on acidic silica gel or in the presence of moisture.
Q5: How should I store my purified boronic acids to maintain their integrity?
A5: Purified boronic acids should be stored in a tightly sealed container in a cool, dry environment to protect them from moisture, which can lead to the formation of boroxine anhydrides. It is also important to store them away from strong oxidizing agents to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Low Recovery After Basic Aqueous Wash
| Possible Cause | Recommended Solution |
| Product is also acidic | If your desired product has acidic functional groups, it may also be extracted into the basic aqueous layer, leading to low recovery in the organic phase. |
| Emulsion formation | Emulsions can trap the product at the interface of the aqueous and organic layers. Try adding brine to the separatory funnel to break the emulsion or filter the mixture through a pad of celite. |
| Incomplete extraction of boronic acid | The pH of the aqueous layer may not be sufficiently high to deprotonate and solubilize the boronic acid impurity completely. Use a higher concentration of the base or a stronger base. Perform multiple extractions with smaller volumes of the basic solution. |
Issue 2: Difficulty with Recrystallization
| Possible Cause | Recommended Solution |
| "Oiling out" instead of crystallization | This occurs when the compound melts in the hot solvent and separates as a liquid. Try using a lower-boiling point solvent or a solvent mixture. |
| No crystal formation upon cooling | The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low yield of purified product | Too much solvent may have been used, or the solution was not cooled sufficiently. Use the minimum amount of hot solvent needed for dissolution and ensure the solution is thoroughly cooled in an ice bath. When washing the crystals, use a minimal amount of ice-cold solvent. |
| Product is still impure | The cooling process may have been too rapid, leading to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed. |
Issue 3: Ineffective Removal with Scavenger Resin
| Possible Cause | Recommended Solution |
| Insufficient amount of scavenger resin | The binding capacity of the resin may have been exceeded. Increase the equivalents of the scavenger resin used. |
| Poor mixing | Inadequate agitation can lead to inefficient scavenging. Ensure the resin is well-suspended in the reaction mixture by vigorous stirring or shaking. |
| Incorrect solvent | The efficiency of the scavenger resin can be solvent-dependent. Consult the manufacturer's guidelines for optimal solvent choices. |
| Short reaction time | The scavenging process may require more time to reach completion. Increase the stirring time of the reaction mixture with the resin. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Impurities using Liquid-Liquid Extraction (Acid-Base Wash)
This method is suitable for products that are stable to basic conditions and do not possess acidic functional groups.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The boronic acid will be deprotonated to the boronate salt and will be in the aqueous (top) layer if the organic solvent is denser than water, or the bottom layer if it is less dense.
-
Drain the aqueous layer.
-
Repeat the extraction with 1 M NaOH solution two more times.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin (e.g., Diethanolamine-functionalized resin)
Scavenger resins are solid-supported reagents that selectively bind to and remove impurities. Diethanolamine-functionalized resins are particularly effective for scavenging boronic acids.
Materials:
-
Crude reaction mixture.
-
Diethanolamine (DEAM) functionalized silica or polystyrene resin.
-
Anhydrous solvent (e.g., dichloromethane, THF).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a filter cannula).
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent.
-
Add the DEAM scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity).
-
Stir the resulting slurry at room temperature for 4-16 hours. The optimal time may need to be determined empirically.
-
Monitor the removal of the boronic acid by TLC or LC-MS.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 3: Recrystallization of a Solid Boronic Acid Product
This method is ideal for purifying solid products contaminated with boronic acid impurities, provided a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude solid product.
-
Recrystallization solvent (e.g., water, ethanol/water mixture).
-
Heating mantle or hot plate.
-
Erlenmeyer flask.
-
Ice bath.
-
Vacuum filtration apparatus.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adsorbed impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The efficiency of boronic acid removal can vary significantly depending on the specific boronic acid, the desired product, and the chosen method. The following table provides a comparative overview of the typical efficiencies of different purification techniques.
| Purification Method | Typical Efficiency (% Impurity Removed) | Key Advantages | Common Challenges |
| Liquid-Liquid Extraction (Basic Wash) | 80-95% | Simple, inexpensive, and scalable. | Potential for emulsion formation; not suitable for base-sensitive products or acidic products. |
| Scavenger Resins (e.g., DEAM) | >95% | High selectivity, simple filtration-based workup. | Higher cost of reagents, may require longer reaction times. |
| Column Chromatography (Boric Acid-Treated Silica) | >98% | High purity of the final product. | Can be time-consuming and require large volumes of solvent; potential for product decomposition on the stationary phase. |
| Recrystallization | 90-99% | Can yield very pure crystalline material; scalable. | Only applicable to solid products; finding a suitable solvent can be challenging. |
Visualizations
Technical Support Center: Purification of Polar Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar boronic acids.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of polar boronic acids in a question-and-answer format.
Issue 1: My polar boronic acid is sticking to the silica gel column, resulting in streaking, tailing, and low recovery.
-
Why is this happening? Polar boronic acids have a high affinity for the acidic silanol groups on the surface of silica gel, leading to strong adsorption or even decomposition on the column.[1][2][3] This interaction is a common cause of poor chromatographic performance.
-
What are the potential solutions?
-
Modify the Mobile Phase: The addition of a small amount of a competitive polar modifier to the eluent can help to reduce the interaction between the boronic acid and the silica gel.[4]
-
Acidic modifiers: Acetic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the boronic acid.
-
Basic modifiers: Triethylamine (TEA) or ammonia can interact with the silanol groups, effectively blocking the sites of strong adsorption.[4]
-
-
Use an Alternative Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[1][5] However, some polar boronic acids may still exhibit poor retention.
-
Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative for the purification of some boronic acids.[4]
-
Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of the boronic acid.[2][3][6]
-
-
Derivatization to a Less Polar Boronic Ester: Converting the polar boronic acid to a more stable and less polar boronic ester, such as a pinacol ester (Bpin), is a highly effective strategy.[2] These esters are generally much more amenable to standard silica gel chromatography.
-
-
Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel
-
Prepare a saturated solution of boric acid in a suitable solvent (e.g., methanol).
-
Add the silica gel to the boric acid solution to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
The boric acid-treated silica gel is now ready for packing the column.
Caption: Workflow for preparing boric acid-treated silica gel.
-
Issue 2: My polar boronic acid is decomposing during purification.
-
Why is this happening? Boronic acids can be unstable under certain conditions. A common decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This can be catalyzed by acidic or basic conditions, including the acidic surface of silica gel.[1][7] Some boronic acids are also sensitive to heat and may decompose during solvent evaporation.[1][5]
-
What are the potential solutions?
-
Convert to a More Stable Derivative:
-
Potassium Trifluoroborate (BF3K) Salts: These salts are generally more stable than the corresponding boronic acids and are often crystalline, facilitating purification by recrystallization.[2][8]
-
Boronic Esters (e.g., Pinacol esters): As mentioned previously, boronic esters are more stable and less prone to decomposition during purification.[2][8][9]
-
-
Use Milder Purification Techniques:
-
Recrystallization: If a suitable solvent can be found, recrystallization from hot water or ethanol can be an effective and gentle purification method.[10][11]
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This technique separates molecules based on size and can be performed with polar organic solvents, avoiding harsh stationary phases.[10]
-
Low-Temperature Solvent Evaporation: If your boronic acid is thermally sensitive, use a freeze-dryer or a rotary evaporator at a lower temperature to remove the solvent.[1]
-
-
-
Experimental Protocol: Conversion to a Potassium Trifluoroborate (BF3K) Salt
-
Dissolve the crude boronic acid in a suitable solvent such as methanol or a mixture of methanol and water.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF2).
-
Stir the mixture at room temperature. The potassium trifluoroborate salt will often precipitate from the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Caption: General workflow for the formation of a potassium trifluoroborate salt.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude polar boronic acids?
A1: Typical impurities include protodeboronation products (the corresponding arene and boric acid), oxidized or polymerized materials, and starting materials from the synthesis.[1][2] Commercially available boronic acids can sometimes have purities below 50%.[1]
Q2: Can I use acid-base extraction to purify my polar boronic acid?
A2: Yes, this can be an effective technique. Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1-2 M NaOH).[5][12] After washing the aqueous layer with an organic solvent to remove non-acidic impurities, the aqueous layer can be acidified, and the purified boronic acid can be extracted back into an organic solvent.[12] However, this method is not suitable if your boronic acid contains other acidic or basic functional groups or if the impurities themselves are acidic.[2][5]
Q3: I am struggling with recrystallizing my polar boronic acid. Any tips?
A3: Finding the right solvent system is key. For polar boronic acids, consider using hot water or hot ethanol.[10][11] Anti-solvent crystallization can also be effective; dissolve your compound in a small amount of a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then allow it to cool slowly.[4] For small-scale recrystallizations, trituration (sonicating the sample in a solvent where impurities are soluble but the product is not) can be a useful alternative.[1]
Q4: Is it better to purify the boronic acid or its boronic ester derivative?
A4: In many cases, converting the polar boronic acid to a less polar and more stable boronic ester (like a pinacol ester) makes purification significantly easier.[2] These esters are generally more soluble in common organic solvents and behave better during silica gel chromatography. However, the esterification and subsequent deprotection add extra steps to your synthesis.
Q5: What is the diethanolamine adduct method for purification?
A5: This method involves reacting the boronic acid with diethanolamine to form a stable, crystalline adduct.[1][2][10] This adduct often precipitates from the reaction mixture and can be isolated by filtration. The free boronic acid can then be regenerated by treating the adduct with an acid or by shaking it with a saturated boric acid solution.[1][2] This technique is particularly useful for boronic acids that are not excessively polar.[1][2]
Caption: Logical relationship of the diethanolamine adduct purification method.
Data Summary
Table 1: Comparison of Common Purification Techniques for Polar Boronic Acids
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography | Readily available equipment and materials. | Strong interaction with silica, leading to poor recovery and decomposition.[1][2] | Less polar boronic acids or with modified silica/mobile phase. |
| Reverse-Phase Chromatography | Good for polar compounds. | Some polar boronic acids may have poor retention; requires specialized columns.[1] | A wide range of polar boronic acids. |
| Recrystallization | Potentially high purity; scalable. | Difficult to find a suitable solvent; can be challenging on a small scale.[1][10] | Crystalline boronic acids with suitable solubility profiles. |
| Acid-Base Extraction | Simple and inexpensive workup procedure. | Not suitable for compounds with multiple acidic/basic groups or acidic impurities.[2][12] | Boronic acids with a single acidic site and non-acidic impurities. |
| Derivatization (Esters/Salts) | Increased stability and improved chromatographic behavior.[2][8] | Requires additional synthetic steps (protection and deprotection). | Highly polar or unstable boronic acids. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of (2-Chloro-4-isopropoxyphenyl)boronic acid
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the homocoupling of (2-Chloro-4-isopropoxyphenyl)boronic acid and other arylboronic acids.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl byproducts. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Problem: Significant formation of the homocoupled byproduct, 4,4'-diisopropoxy-2,2'-dichlorobiphenyl.
Below is a logical workflow to diagnose and address the common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound?
A1: The homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2][5] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of palladium source is crucial. Using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ can lead to initial homocoupling as the Pd(II) is reduced to the active Pd(0) state by reacting with the boronic acid.[2][5] To minimize this, it is often preferable to use Pd(0) sources directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can enter the catalytic cycle without a prerequisite reduction step.[2] Advanced, air-stable precatalysts, like those developed by Buchwald (e.g., G3 and G4 precatalysts), are specifically designed to generate the active Pd(0) species cleanly and efficiently, thereby suppressing homocoupling.[6][2]
Q3: What is the influence of solvents and temperature on homocoupling?
A3: Solvents and temperature are critical parameters. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling.[2] The choice of base and solvent are often linked, and their compatibility should be considered.[6] While higher temperatures can accelerate the desired reaction, excessive heat can also promote catalyst decomposition and side reactions, including homocoupling.[7][8] It is essential to find an optimal temperature that balances a reasonable reaction rate with minimal byproduct formation.
Q4: Which bases are recommended to minimize homocoupling while promoting the cross-coupling of this compound?
A4: The base plays a key role in activating the boronic acid for transmetalation.[9] For challenging substrates or to minimize side reactions, a screening of bases is often necessary.
-
Inorganic bases are most common. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently effective.[7]
-
Stronger bases like K₃PO₄ are often effective for coupling nitrogen-rich heterocycles and can be beneficial in other challenging couplings.
-
The "caesium effect" suggests Cs₂CO₃ can be particularly effective in promoting difficult couplings.
-
Weaker bases or very strong bases like NaOH can sometimes lead to side reactions or degradation.[6]
Q5: How can I purify my desired product if homocoupling has already occurred?
A5: If homocoupling cannot be completely suppressed, purification can be challenging due to the similar polarity of the desired product and the homocoupled byproduct.[10][3]
-
Column Chromatography: This is the most common method. It may require extensive screening of different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or using other solvents like dichloromethane) to achieve good separation.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain the pure compound, as the homocoupled dimer may have different solubility properties.[11]
-
Trituration: This involves washing the crude solid with a solvent in which the impurity is soluble, but the desired product is not.[11]
Data Summary
The following table summarizes key reaction parameters that can be optimized to minimize homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Rationale | Common Options |
| Palladium Source | Use Pd(0) sources or modern precatalysts. | Avoids initial Pd(II)-mediated homocoupling during in situ reduction.[2][5] | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald G3/G4 Precatalysts.[2] |
| Atmosphere | Strict inert atmosphere (N₂ or Ar). | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[1][6][4] | Nitrogen or Argon sparging, Freeze-Pump-Thaw cycles.[10] |
| Ligand | Bulky, electron-rich phosphine ligands. | Accelerate reductive elimination (product formation) over side reactions.[10][7] | SPhos, XPhos, RuPhos.[7] |
| Base | Screen inorganic bases. | The base activates the boronic acid; the optimal choice depends on the specific substrates. | K₂CO₃, K₃PO₄, Cs₂CO₃.[7] |
| Solvent | Aprotic solvents. | These solvents are generally effective at minimizing homocoupling.[2] | 1,4-Dioxane, Toluene, THF.[2] |
| Temperature | Optimize; avoid excessive heat. | Balances reaction rate against thermal decomposition and side reactions.[7][8] | Typically 80-110 °C, but should be optimized.[6] |
| Additive | Consider a mild reducing agent. | Scavenges residual Pd(II) species without interfering with the catalytic cycle.[12][4] | Potassium formate.[10][12][4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol incorporates best practices for minimizing the homocoupling of this compound.
1. Reagent Preparation and Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the phosphine ligand (if not part of a precatalyst).
-
Seal the flask with a septum.
2. Deoxygenation:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three to five times.
-
Add the chosen aprotic solvent (e.g., dioxane), which has been previously degassed by sparging with an inert gas for at least 30 minutes.[10]
-
Further degas the entire reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[10]
3. Catalyst Addition and Reaction:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., a Pd(0) source or a precatalyst, 0.5–2 mol%).[6]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C).[10][6]
-
Stir the reaction vigorously.
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[10]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).[6]
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
5. Purification:
-
Purify the crude product by flash column chromatography, using a carefully optimized solvent system to separate the desired product from the homocoupled byproduct.[10][6]
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling
This modified protocol is particularly useful when using Pd(II) precatalysts or when oxygen exclusion is challenging.[12][4]
-
Follow steps 1 and 2 from Protocol 1.
-
Before adding the palladium catalyst, add potassium formate (1.0-1.5 equiv.) to the reaction mixture.[10][12]
-
Proceed with steps 3 through 5 from Protocol 1. The potassium formate acts as a mild reducing agent, minimizing the concentration of free Pd(II) without significantly affecting the active catalyst.[12][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
impact of water on the stability of (2-Chloro-4-isopropoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the stability of (2-Chloro-4-isopropoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of water?
A1: The two primary degradation pathways for arylboronic acids, including this compound, in aqueous environments are protodeboronation and oxidation.[1]
-
Protodeboronation: This is a significant concern where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-3-isopropoxybenzene. This reaction can be catalyzed by both acids and bases.[1][2]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol, 2-chloro-4-isopropoxyphenol.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution plays a crucial role in the stability of boronic acids. Generally, boronic acids are most stable at a neutral pH.[1] Both acidic and basic conditions can accelerate the rate of protodeboronation.[2][3] At physiological pH, boronic acids typically exist in their uncharged, trigonal form; however, at a higher pH, they can convert to an anionic, tetrahedral boronate form, which can influence reactivity and stability.[4]
Q3: Can this compound form anhydrides, and how does water affect this?
A3: Yes, boronic acids have a tendency to undergo dehydration to form cyclic anhydrides called boroxines. This is an equilibrium process. The presence of water will shift the equilibrium back towards the monomeric boronic acid form.[2][3] If you suspect boroxine formation is affecting solubility or reactivity, the addition of a controlled amount of water can be beneficial.[2]
Q4: Are there more stable alternatives to this compound for use in aqueous reaction conditions?
A4: Yes, using protected boronic acid derivatives can enhance stability. N-methyliminodiacetic acid (MIDA) boronates are air-stable alternatives that can undergo slow release of the boronic acid under reaction conditions, minimizing decomposition.[3][5] Potassium trifluoroborate salts are another class of stable derivatives that can be used.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling and presence of 1-chloro-3-isopropoxybenzene byproduct. | Protodeboronation of this compound due to the presence of water, strong base, or high temperature.[2] | - Use anhydrous solvents and reagents where possible.- Employ a weaker base, such as K₃PO₄ or Cs₂CO₃.- Lower the reaction temperature if feasible.- Consider using a MIDA boronate or trifluoroborate salt derivative for slow release of the boronic acid.[2][5] |
| Inconsistent reactivity or poor solubility of the boronic acid. | Formation of the boroxine (cyclic anhydride).[2] | Add a small, controlled amount of water to the reaction mixture to hydrolyze the boroxine back to the boronic acid.[2][3] Recrystallization from a solvent system containing some water can also be effective.[3] |
| Formation of 2-chloro-4-isopropoxyphenol as a byproduct. | Oxidation of the boronic acid. | - Deoxygenate reaction mixtures by sparging with an inert gas (e.g., nitrogen or argon).- Store the solid boronic acid under an inert atmosphere.[1] |
| Difficulty in removing unreacted boronic acid during workup. | The acidic nature of the boronic acid. | Perform an aqueous workup with a mild base (e.g., 1-2 M NaOH solution). This will convert the boronic acid into its more water-soluble boronate salt, allowing for its extraction into the aqueous phase.[2] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolytic Stability of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in an aqueous environment over time.
Materials:
-
This compound
-
Deuterated water (D₂O) or a mixture of a deuterated organic solvent (e.g., DMSO-d₆) and D₂O
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen deuterated solvent system.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Monitor the decrease in the integral of characteristic peaks of the starting material and the appearance of new peaks corresponding to degradation products (e.g., 1-chloro-3-isopropoxybenzene).
Protocol 2: Quantitative Analysis of this compound Stability by HPLC
Objective: To quantitatively determine the rate of degradation of this compound under specific aqueous conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. The pH of the aqueous component can be adjusted to study pH-dependent stability.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to the desired aqueous stress conditions (e.g., specific pH buffer, elevated temperature).
-
At predetermined time points, inject samples onto the HPLC system.
-
Monitor the peak area of the this compound peak and any new peaks that correspond to degradation products.
-
Calculate the percentage of remaining boronic acid at each time point to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Solution at Room Temperature
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 10) |
| 0 | 100 | 100 | 100 |
| 6 | 95 | 99 | 92 |
| 12 | 90 | 98 | 85 |
| 24 | 82 | 96 | 75 |
| 48 | 68 | 92 | 58 |
Table 2: Illustrative Impact of Temperature on the Stability of this compound in Neutral Aqueous Solution (pH 7) over 24 hours
| Temperature (°C) | % Remaining |
| 4 | >99 |
| 25 (Room Temp) | 96 |
| 50 | 85 |
| 80 | 65 |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.
References
Technical Support Center: Purification of Boronic Acids via Acid/Base Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of boronic acids using acid/base extraction methods.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying boronic acids using acid/base extraction?
A1: The purification of boronic acids by acid/base extraction relies on their acidic nature. Boronic acids can be deprotonated by a base (like NaOH) to form a water-soluble boronate salt. This allows for the separation of the boronic acid from non-acidic organic impurities, which will remain in the organic phase. Subsequently, the aqueous layer containing the boronate salt is acidified (e.g., with HCl), which protonates the boronate salt back to the neutral boronic acid, causing it to precipitate or be extracted back into an organic solvent.[1][2][3]
Q2: What are the most common impurities encountered when working with boronic acids?
A2: Common impurities include:
-
Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1]
-
Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom.[1][4][5]
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
Q3: When is acid/base extraction a suitable purification method for a boronic acid?
A3: Acid/base extraction is particularly useful for separating acidic boronic acids from neutral organic impurities.[1] However, its effectiveness can be compromised if the boronic acid molecule also contains other acidic or basic functional groups (e.g., phenols, carboxylic acids, amines), as these can interfere with the desired separation.[4][5][6]
Q4: Can I use chromatography to purify boronic acids instead?
A4: While possible, chromatography of boronic acids can be challenging. Normal-phase chromatography on silica gel often leads to the boronic acids sticking to or being destroyed by the silica.[4][5][6] Reverse-phase chromatography (e.g., C18) can be more successful, but some compounds may still exhibit poor peak shape or decompose during solvent evaporation.[4][6]
Q5: Are there alternative methods to acid/base extraction for purifying boronic acids?
A5: Yes, several other methods can be employed:
-
Recrystallization: This can be effective if a suitable solvent system is found.[4][7]
-
Derivatization with diethanolamine: Boronic acids can form crystalline adducts with diethanolamine, which can be precipitated and then hydrolyzed back to the pure boronic acid.[4][5][6][8]
-
Formation of trifluoroborate salts: These salts are often highly crystalline and stable, facilitating purification.[9]
-
Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[5]
Troubleshooting Guides
Issue 1: Low recovery of the boronic acid after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction into the aqueous basic layer. | Ensure the pH of the aqueous layer is sufficiently high to deprotonate the boronic acid. A pKa of a typical boronic acid is around 9, so a pH of 10 or higher is recommended.[10][11] Use a sufficient volume of the basic solution and allow for adequate mixing. |
| Incomplete precipitation or back-extraction after acidification. | Ensure the pH is sufficiently acidic to fully protonate the boronate salt. Check the solubility of your specific boronic acid in the chosen organic solvent for back-extraction. You may need to try different solvents. |
| Decomposition of the boronic acid. | Boronic acids can be unstable, especially under strongly acidic or basic conditions or at elevated temperatures.[9][12] Perform the extraction at room temperature or below if possible and minimize the time the compound spends in highly acidic or basic solutions. |
| Emulsion formation. | The formation of an emulsion between the organic and aqueous layers can trap the product. To break an emulsion, try adding a small amount of brine, filtering the mixture through Celite, or gently swirling instead of vigorous shaking. |
Issue 2: The purified boronic acid is still impure.
| Possible Cause | Troubleshooting Step |
| Acidic or basic impurities are co-extracting. | If your impurities have similar acidic or basic properties to your boronic acid, they will not be separated by this method.[5][6] Consider an alternative purification technique like recrystallization or derivatization. |
| Incomplete washing of the organic layer. | After the initial extraction with base, ensure the organic layer is thoroughly washed to remove any residual boronate salt. |
| Incomplete washing of the final product. | After back-extraction into the organic solvent, wash the organic layer with brine to remove any residual acid or salts. |
| Formation of boroxine during workup. | The final product may contain boroxine. This can sometimes be addressed by recrystallization or by ensuring the final product is thoroughly dried. |
Experimental Protocols
General Acid-Base Extraction for Boronic Acid Purification
This protocol is designed for the separation of an acidic boronic acid from neutral organic impurities.[1]
Materials:
-
Crude reaction mixture containing the boronic acid
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1-2 M aqueous HCl solution[1]
-
Saturated aqueous NaCl solution (brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add 1-2 M aqueous NaOH solution.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The boronate salt will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the boronic acid.
-
-
Washing the Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried, and concentrated to recover any non-acidic compounds.
-
Acidification and Product Recovery:
-
Combine the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 1-2 M HCl solution while stirring until the solution is acidic (test with pH paper). The boronic acid should precipitate out.
-
If the boronic acid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
If the boronic acid does not precipitate: Extract the acidified aqueous solution with a fresh organic solvent (e.g., ethyl acetate) two to three times.
-
-
Final Workup (for back-extraction):
-
Combine the organic extracts from the back-extraction.
-
Wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified boronic acid.
-
Visualizations
Caption: Workflow for purifying boronic acids via acid/base extraction.
Caption: Troubleshooting logic for low recovery in boronic acid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Chloro-4-isopropoxyphenyl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of the reactivity of (2-Chloro-4-isopropoxyphenyl)boronic acid and its corresponding pinacol ester, supported by representative experimental data and detailed protocols.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can impact their shelf life and reaction yields.[1][2]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][4][5][6][7] The pinacol group protects the boron atom, making these compounds less prone to degradation.[4] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods without significant loss of purity.[1][4][5][6] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, direct transmetalation from the ester is also possible.[1]
Quantitative Data Presentation: A Comparative Overview
| Parameter | This compound | This compound pinacol ester |
| Typical Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Stability (Shelf-life) | Moderate (sensitive to air and moisture) | High (stable under ambient conditions) |
| Handling | Requires careful handling, often under inert atmosphere for long-term storage | Easy to handle, crystalline solid |
| Purification | Can be challenging due to potential decomposition on silica gel | Generally straightforward by column chromatography |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction that can be employed to compare the reactivity of this compound and its pinacol ester.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials:
-
Aryl chloride (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound OR its pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl chloride, the boronic acid or its pinacol ester, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2-4 hours).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Logical Relationship: Reactivity vs. Stability
Caption: The inverse relationship between reactivity and stability.
Experimental Workflow
Caption: A typical workflow for Suzuki-Miyaura coupling.
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Comparative Study of Ortho- vs. Para-Substituted Phenylboronic Acids in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is critical for the successful synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of ortho- and para-substituted phenylboronic acids in this ubiquitous C-C bond-forming reaction, supported by experimental data and detailed methodologies.
The position of substituents on the phenylboronic acid ring significantly influences the steric and electronic environment of the boronic acid moiety. This, in turn, dictates the efficiency of the Suzuki-Miyaura coupling reaction. Generally, para-substituted phenylboronic acids exhibit higher efficiency and yields compared to their ortho-substituted counterparts. This difference is primarily attributed to steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.
Performance Comparison: Ortho- vs. Para-Substituted Phenylboronic Acids
The following tables summarize the performance of ortho- and para-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with a common aryl halide. The data clearly illustrates the generally lower reactivity of the ortho-isomers.
Table 1: Suzuki Coupling of Ortho- and Para-Tolylboronic Acid with 4-Bromoacetophenone
| Phenylboronic Acid | Product Yield (%) |
| 2-Tolylboronic Acid (ortho) | 94 |
| 4-Tolylboronic Acid (para) | 97 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), tolylboronic acid (1.5 mmol), supported palladium(II)-N2O2 catalyst (0.25 mol%), Na2CO3 (2.0 mmol), DMA (5 mL), 140 °C, 24 hours.
Table 2: Suzuki Coupling of Ortho- and Para-Nitrophenylboronic Acid with 4-Bromoanisole
| Phenylboronic Acid | Catalyst System | Reaction Time (h) | Product Yield (%) |
| 2-Nitrophenylboronic Acid (ortho) | Pd₂(dba)₃ / XPhos | 18 | 45[1] |
| 4-Nitrophenylboronic Acid (para) | Pd(OAc)₂ / SPhos | 2 | 95[1] |
The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[1]
Mechanistic Considerations: The Impact of Substituent Position
The observed reactivity trend of para > ortho can be rationalized by considering the interplay of electronic and steric effects on the key steps of the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) influences the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during transmetalation. For para-substituted phenylboronic acids, electronic effects are the primary determinant of reactivity. Electron-donating groups generally increase the rate of transmetalation, while electron-withdrawing groups can decrease it.[1]
-
Steric Effects: For ortho-substituted phenylboronic acids, steric hindrance is the dominant factor influencing reactivity. The bulky ortho-substituent impedes the approach of the boronic acid to the palladium catalyst's coordination sphere. This steric clash slows down the crucial transmetalation step of the catalytic cycle, leading to lower reaction rates and yields. In some cases, it can also promote side reactions like protodeboronation.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalysts.
General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Phenylboronic Acid:
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., 0.03-0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 5 mL of Toluene and 1 mL of Water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Analytical Methods for Determining the Purity of (2-Chloro-4-isopropoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance to ensure the reliability of experimental results and the safety of final products. (2-Chloro-4-isopropoxyphenyl)boronic acid is a key building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive comparison of the primary analytical methods used to determine its purity, offering insights into their principles, performance, and practical application, supported by generalized experimental data.
Comparison of Analytical Methods
The determination of purity for this compound and the identification of potential impurities are commonly achieved through several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Analytical Method | Principle | Common Impurities Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity using a reversed-phase column with UV detection. | Starting materials, byproducts of the coupling reaction, boroxines, protodeboronation products. | ~0.01 - 0.1% | ~0.03 - 0.3% | Robust, quantitative, widely available, suitable for non-volatile compounds.[1] | Requires chromophores for detection, potential for on-column hydrolysis.[2] |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection and identification. | Same as HPLC-UV, plus identification of unknown impurities by mass. | ~1 - 100 ng/mL | ~5 - 200 ng/mL | High sensitivity and selectivity, provides molecular weight information.[3][4] | More complex instrumentation, ion suppression effects can impact quantitation. |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | Volatile impurities, residual solvents, and (after derivatization) the boronic acid itself.[5] | Sub-ppm levels for volatile analytes. | ~2.5 ppm (for derivatized BPD) | Excellent for volatile impurities, high sensitivity.[5] | Requires derivatization for non-volatile boronic acids, which adds a step and potential for side reactions.[6] |
| ¹H NMR | Provides structural information and quantitative data based on the integration of proton signals. | Structural isomers, residual solvents, major organic impurities. | ~0.1 - 1% | ~0.3 - 3% | Provides detailed structural information, non-destructive, good for quantitation of major components.[7][8] | Lower sensitivity for minor impurities, complex spectra can be difficult to interpret. |
| ¹¹B NMR | Specifically detects the boron nucleus, providing information on its chemical environment. | Boronic acid vs. boroxine (cyclic anhydride) and other boron-containing species.[9][10] | Not typically used for trace analysis. | Not typically used for trace analysis. | Directly probes the boron center, excellent for distinguishing between boronic acid and its boroxine anhydride.[9][11] | Not quantitative for trace impurities, requires a specific NMR probe. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment of this compound.
-
Instrumentation : HPLC system with a UV detector, autosampler, and column oven.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). To minimize on-column hydrolysis, a column with low silanol activity is recommended.[2]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute more non-polar compounds, followed by a re-equilibration step. For example: 0-15 min, 95% A to 5% A; 15-20 min, hold at 5% A; 20.1-25 min, return to 95% A.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.[2]
-
Detection : UV at 254 nm.[12]
-
Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is highly sensitive for the detection of boronic acids, but requires a derivatization step to make the analyte volatile.
-
Instrumentation : GC system coupled to a Mass Spectrometer.
-
Derivatization : Boronic acids can be derivatized to form more volatile esters, for example, by reaction with pinacol.[5]
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Injector Temperature : 280°C.
-
MS Ion Source Temperature : 250°C.[6]
-
MS Mode : Electron Ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation :
-
Accurately weigh the this compound sample.
-
Add a solution of pinacol in an aprotic solvent (e.g., dichloromethane).
-
Heat the mixture if necessary to drive the reaction to completion.
-
Inject an aliquot of the resulting solution into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative purity assessment.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Protocol :
-
Solvent : Deuterated solvent in which the sample is soluble and which does not have signals that overlap with the analyte's signals (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis : Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals corresponding to the main compound and any visible impurities. The purity can be estimated by comparing the relative integrals.
-
-
¹¹B NMR Protocol :
-
Solvent : As for ¹H NMR.
-
Data Acquisition : Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis : The chemical shift will indicate the nature of the boron species. Trigonal boronic acids typically appear around δ 30 ppm, while their cyclic boroxine anhydrides are found slightly downfield at ~33 ppm.[10] The relative integration of these signals can determine the ratio of the two forms.
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for purity analysis by HPLC-UV.
Caption: Workflow for purity analysis by GC-MS.
Caption: Workflow for purity analysis by NMR.
References
- 1. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. waters.com [waters.com]
Characterization of (2-Chloro-4-isopropoxyphenyl)boronic acid: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of (2-Chloro-4-isopropoxyphenyl)boronic acid using High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar phenylboronic acid derivatives to provide a reliable predictive characterization. The presented data and protocols are intended to assist researchers in identifying and verifying this compound and similar molecules in a laboratory setting.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For phenylboronic acids, electrospray ionization (ESI) in negative ion mode is a commonly employed technique, typically yielding the deprotonated molecule [M-H]⁻.
Table 1: Comparison of Theoretical and Expected HRMS Data
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Expected Adduct [M-H]⁻ (m/z) |
| This compound | C₉H₁₂BClO₃ | 214.0544 | 213.0471 |
| 2-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.0149 | 155.0076[1] |
| 4-Isopropoxyphenylboronic acid | C₉H₁₃BO₂ | 164.1009 | 163.0936[2] |
| 2,4-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 189.9759 | 188.9686 |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands observed for phenylboronic acids and how the specific substituents of this compound are expected to influence the spectrum.
Table 2: Comparison of Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Chlorophenylboronic acid[1] | 4-Isopropoxyphenylboronic acid[2] | 2,4-Dichlorophenylboronic acid |
| O-H stretch (B-OH) | 3400-3200 (broad) | ~3300 (broad) | ~3290 (broad) | Conforms to standard |
| C-H stretch (Aromatic) | 3100-3000 | ~3060 | ~3070 | Conforms to standard |
| C-H stretch (Aliphatic) | 2980-2850 | - | ~2960 | - |
| C=C stretch (Aromatic) | 1600-1450 | ~1590, ~1480 | ~1610, ~1510 | Conforms to standard |
| B-O stretch | 1380-1320 | ~1350 | ~1360 | Conforms to standard |
| C-O stretch (Aryl ether) | 1250-1200 | - | ~1240 | - |
| C-Cl stretch | 800-600 | ~750 | - | Conforms to standard |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare a stock solution of the boronic acid sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
Analytical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode with a resolution of >10,000 (FWHM).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid boronic acid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the characterization of a substituted phenylboronic acid using HRMS and IR spectroscopy.
References
Boronic Acids vs. Boronate Esters: A Comprehensive Guide to Reaction Efficiency and Yield
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice between employing a boronic acid or a boronate ester in cross-coupling reactions is a critical decision that profoundly influences reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of these two pivotal classes of organoboron compounds, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information herein is supported by experimental data to facilitate an informed selection of the appropriate reagent for specific synthetic challenges.
The Reactivity-Stability Trade-Off: A Fundamental Dichotomy
The central difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often resulting in faster reaction times in cross-coupling reactions. This heightened reactivity is ascribed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.
However, this increased reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can adversely affect their shelf-life and reaction yields.
Conversely, boronate esters, with pinacol esters being a prominent example, offer significantly greater stability. They are frequently crystalline solids that are easier to handle, purify via standard chromatographic techniques, and can be stored for extended periods. This inherent stability makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The compromise for this enhanced stability is typically a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters undergo in situ hydrolysis to the more reactive boronic acid under the aqueous basic conditions common to many cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.
Quantitative Performance Comparison
The following table summarizes representative quantitative data on the performance of boronic acids and their corresponding pinacol boronate esters in the Suzuki-Miyaura cross-coupling reaction, highlighting the trade-offs in reaction time and yield.
| Feature | Boronic Acids | Boronate Esters (Pinacol) |
| Relative Reaction Rate | Generally Faster | Generally Slower |
| Typical Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to a propensity for decomposition. | Generally high; can be purified by standard techniques like column chromatography. |
| Handling and Storage | Often requires an inert atmosphere and low temperatures for long-term storage. | Stable at room temperature and easy to handle in air. |
Logical Workflow for Reagent Selection
The decision to use a boronic acid versus a boronate ester can be guided by the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making flowchart for selecting between a boronic acid and a boronate ester.
Experimental Protocols
Below are generalized yet detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a boronate ester.
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate in the presence of a base.
Reaction Scheme:
Ar-X + Ar'-B(OR)₂ → Ar-Ar'
(Where X = Br, I, Cl, OTf; B(OR)₂ = B(OH)₂ or B(pin))
Materials and Reagents:
-
Aryl Halide (Ar-X)
-
Boronic Acid (Ar'-B(OH)₂) or Boronate Ester (e.g., Ar'-B(pin))
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Protocol Using Boronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol Using Boronate Ester
The procedure for using a boronate ester is very similar to that of a boronic acid, with minor adjustments often made to the reaction conditions to account for the difference in reactivity.
-
Reaction Setup: In a manner analogous to the boronic acid protocol, combine the aryl halide (1.0 equiv), the boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv) in a suitable reaction vessel.
-
Inert Atmosphere: Establish an inert atmosphere within the reaction vessel as described previously.
-
Solvent and Catalyst Addition: Add the degassed solvent system. The presence of water is often still beneficial to facilitate the in situ hydrolysis of the ester to the more reactive boronic acid.
-
Catalyst Introduction: Add the palladium catalyst.
-
Reaction Execution: Heat the mixture. Reaction times may be longer compared to the corresponding boronic acid.
-
Work-up and Purification: Follow the same work-up and purification procedures as outlined for the boronic acid protocol. Boronate esters themselves are generally stable to silica gel chromatography, which simplifies purification of the starting material if needed.
Conclusion
The choice between a boronic acid and a boronate ester is dictated by the specific demands of the synthetic target and the overall experimental design.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a boronate ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for the success of subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid. By understanding the principles outlined in
The Impact of Substituent Electronics on Phenylboronic Acid Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on the reactivity of phenylboronic acids is paramount for optimizing reaction conditions and predicting outcomes in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison of the performance of variously substituted phenylboronic acids, supported by experimental data, detailed protocols, and mechanistic visualizations.
The electronic nature of substituents on the phenyl ring of a phenylboronic acid plays a critical role in modulating its reactivity. These effects are primarily twofold: they influence the Lewis acidity of the boron center and alter the nucleophilicity of the ipso-carbon atom, which is transferred during cross-coupling reactions. Generally, electron-withdrawing groups (EWGs) increase the Lewis acidity of the boronic acid, facilitating the formation of the boronate species required for transmetalation, while electron-donating groups (EDGs) decrease it. Conversely, EDGs increase the electron density of the aromatic ring, making the ipso-carbon more nucleophilic and potentially accelerating the transmetalation step. The interplay of these effects dictates the overall reaction rate and efficiency.
Quantitative Comparison of Substituent Effects
The influence of substituents on the reactivity of phenylboronic acids can be quantified through two key experimental parameters: the acid dissociation constant (pKa) and the reaction rate constant (k) for a given reaction, such as the Suzuki-Miyaura coupling.
pKa Values of Substituted Phenylboronic Acids
The pKa is a measure of the acidity of the boronic acid, reflecting the ease of formation of the catalytically active boronate species in the presence of a base. A lower pKa value indicates a more acidic boronic acid, which generally correlates with a faster reaction rate, particularly when the formation of the boronate is the rate-determining step.
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -OCH₃ | -0.27 | 9.25[1] |
| -CH₃ | -0.17 | 8.90 |
| -H | 0.00 | 8.68[1] |
| -F | 0.06 | 8.27[2] |
| -Cl | 0.23 | 8.05 |
| -Br | 0.23 | 8.03 |
| -CF₃ | 0.54 | 7.55 |
| -CN | 0.66 | 7.42 |
| -NO₂ | 0.78 | 7.10 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented here are representative aqueous pKa values.
As the table illustrates, electron-withdrawing substituents significantly lower the pKa of the phenylboronic acid, increasing its acidity.
Reaction Kinetics: The Hammett Plot
The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. In the context of the Suzuki-Miyaura reaction, a Hammett plot of log(k_rel) versus the Hammett constant (σ) for a series of substituted phenylboronic acids can reveal the sensitivity of the reaction to electronic effects.
A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting that a buildup of negative charge is stabilized in the transition state of the rate-determining step. Conversely, a negative slope (ρ < 0) implies that electron-donating groups accelerate the reaction, indicating the development of a positive charge in the transition state.
| Substituent (para-) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 0.55 |
| -CH₃ | -0.17 | 0.71 |
| -H | 0.00 | 1.00 |
| -F | 0.06 | 1.20 |
| -Cl | 0.23 | 1.86 |
| -Br | 0.23 | 1.91 |
| -CF₃ | 0.54 | 4.57 |
| -CN | 0.66 | 6.31 |
| -NO₂ | 0.78 | 10.0 |
Note: The relative rate constants are illustrative and can vary based on the specific reaction conditions (catalyst, base, solvent, and coupling partner).
The data clearly shows that for this representative Suzuki-Miyaura reaction, electron-withdrawing substituents lead to a significant increase in the reaction rate.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic effects of substituents on the phenylboronic acid primarily influence the transmetalation step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is generally believed to proceed via an intermediate where the boronate is coordinated to the palladium complex. Electron-withdrawing substituents on the phenylboronic acid enhance the Lewis acidity of the boron, facilitating the formation of the boronate and its subsequent coordination to the palladium center, thereby accelerating transmetalation.
Figure 2: Influence of substituents on the rate-determining transmetalation step.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a substituted phenylboronic acid in an aqueous solution.
Materials:
-
Substituted phenylboronic acid
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
Prepare the boronic acid solution: Accurately weigh approximately 0.1 mmol of the substituted phenylboronic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial pH adjustment: If necessary, add a small amount of 0.1 M HCl to lower the initial pH to around 2.
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Begin stirring gently. Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette.
-
Data collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.
-
Data analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the boronic acid has been neutralized. This can be determined from the first derivative of the titration curve (ΔpH/ΔV), where the equivalence point is the maximum, and the half-equivalence point is at half that volume.
Kinetic Analysis of Suzuki-Miyaura Reaction by GC/HPLC
This protocol describes a general method for monitoring the progress of a Suzuki-Miyaura reaction to determine the effect of a substituent on the reaction rate.
Figure 3: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (a stable compound not involved in the reaction)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
-
Reaction vessel (e.g., Schlenk flask)
-
Syringes and needles
-
Vials for quenching
Procedure:
-
Reaction setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 1.0 mmol), the substituted phenylboronic acid (e.g., 1.2 mmol), the base (e.g., 2.0 mmol), and the internal standard (e.g., 0.5 mmol) in the chosen solvent (e.g., 10 mL).
-
Initiation: Add the palladium catalyst (e.g., 0.02 mmol) to the reaction mixture. This is considered time zero (t=0). Begin vigorous stirring and maintain a constant temperature (e.g., 80 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot to a vial containing a quenching solution (e.g., a small amount of diethyl ether and water) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC or HPLC. The concentration of the product and the remaining starting material are determined by comparing their peak areas to that of the internal standard.
-
Data analysis: Plot the concentration of the product as a function of time. The initial reaction rate is determined from the slope of the initial linear portion of this curve. To obtain the relative rate constant (k_rel), the initial rate for a substituted phenylboronic acid is divided by the initial rate for the unsubstituted phenylboronic acid under identical conditions.
Alternatives to Phenylboronic Acids
While phenylboronic acids are the workhorses of Suzuki-Miyaura coupling, several alternatives have been developed to overcome some of their limitations, such as instability and protodeboronation.
-
Organotrifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids, especially to air and moisture. They are crystalline, easy to handle, and can be purified by recrystallization. They typically require activation under the reaction conditions to generate the active boronic acid or boronate species.
-
MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They serve as a protecting group for the boronic acid, which can be slowly released under the basic conditions of the Suzuki-Miyaura reaction. This slow-release feature can be advantageous for reactions involving unstable boronic acids.
The choice of the boron reagent depends on the specific requirements of the synthesis, including the stability of the desired building block, the desired reaction kinetics, and the purification strategy.
Conclusion
The electronic effects of substituents on phenylboronic acid reactivity are a cornerstone of rational reaction design in modern organic synthesis. By understanding the principles outlined in this guide and utilizing the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields, faster reaction times, and the successful synthesis of complex molecules. The continued development of alternative boron reagents further expands the toolkit available to chemists, enabling even more challenging transformations.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Substituted Phenylboronic Acid Esters: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of phenylboronic acid esters is crucial for designing effective therapeutic agents and delivery systems. This guide provides a comparative analysis of the stability constants of various substituted phenylboronic acid esters, supported by experimental data and detailed methodologies.
Phenylboronic acids and their esters are a versatile class of compounds with broad applications in medicinal chemistry and chemical biology. Their ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, makes them ideal candidates for developing sensors, diagnostics, and targeted drug delivery systems. The stability of the boronic ester bond, quantified by the stability constant (K), is a critical parameter that dictates the efficacy of these applications. This stability is significantly influenced by the electronic properties of substituents on the phenyl ring.
Comparative Stability Constants
The stability of phenylboronic acid esters is dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, leading to the formation of more stable esters. Conversely, electron-donating groups tend to decrease ester stability. The following tables summarize the stability constants (log β) for the formation of esters between a series of para- and meta-substituted phenylboronic acids and various diols, as determined by potentiometric titrations.[1][2][3][4]
Table 1: Stability Constants (log β) of para-Substituted Phenylboronic Acid Esters with Various Diols [1][2][3][4]
| Substituent (X) | Hammett Constant (σp) | Tiron | 4-Nitrocatechol | Catechol | 1,2-Ethanediol | D-Mannitol | D-Glucose |
| OMe | -0.27 | 4.31 | 3.86 | 3.31 | 0.41 | 1.81 | 1.51 |
| Me | -0.17 | 4.49 | 4.04 | 3.49 | 0.59 | 1.99 | 1.69 |
| H | 0.00 | 4.80 | 4.35 | 3.80 | 0.90 | 2.30 | 2.00 |
| Cl | 0.23 | 5.25 | 4.80 | 4.25 | 1.35 | 2.75 | 2.45 |
| COMe | 0.50 | 5.72 | 5.27 | 4.72 | 1.82 | 3.22 | 2.92 |
| CN | 0.66 | 6.00 | 5.55 | 5.00 | 2.10 | 3.50 | 3.20 |
| NO2 | 0.78 | 6.25 | 5.80 | 5.25 | 2.35 | 3.75 | 3.45 |
Table 2: Stability Constants (log β) of meta-Substituted Phenylboronic Acid Esters with Various Diols [1][2][3][4]
| Substituent (X) | Hammett Constant (σm) | Tiron | 4-Nitrocatechol | Catechol | 1,2-Ethanediol | D-Mannitol | D-Glucose |
| OMe | 0.12 | 5.05 | 4.60 | 4.05 | 1.15 | 2.55 | 2.25 |
| Me | -0.07 | 4.65 | 4.20 | 3.65 | 0.75 | 2.15 | 1.85 |
| H | 0.00 | 4.80 | 4.35 | 3.80 | 0.90 | 2.30 | 2.00 |
| Cl | 0.37 | 5.47 | 5.02 | 4.47 | 1.57 | 2.97 | 2.67 |
| Br | 0.39 | 5.51 | 5.06 | 4.51 | 1.61 | 3.01 | 2.71 |
| CN | 0.56 | 5.82 | 5.37 | 4.82 | 1.92 | 3.32 | 3.02 |
| NO2 | 0.71 | 6.12 | 5.67 | 5.12 | 2.22 | 3.62 | 3.32 |
Experimental Protocols
The determination of stability constants is essential for the quantitative comparison of different phenylboronic acid esters. The following are detailed protocols for two common methods: potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
This method relies on monitoring the pH change of a solution containing the boronic acid and the diol upon titration with a strong base. The formation of the boronic ester releases a proton, causing a decrease in pH.
Materials:
-
Substituted phenylboronic acid
-
Diol (e.g., glucose, catechol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water
-
pH meter with a combination glass electrode
-
Autotitrator or manual titration setup
-
Stir plate and stir bar
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted phenylboronic acid in deionized water.
-
Prepare a stock solution of the diol in deionized water.
-
Prepare a solution of known concentration of a strong acid (e.g., HCl) to calibrate the electrode.
-
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup:
-
In a thermostatted titration vessel, place a known volume of a solution containing the phenylboronic acid, the diol, and KCl (to maintain a constant ionic strength, e.g., 0.1 M).
-
Immerse the calibrated pH electrode and the burette tip into the solution.
-
Stir the solution continuously.
-
-
Titration:
-
Titrate the solution with the standardized NaOH solution.
-
Record the pH of the solution after each addition of the titrant. Add smaller increments of the titrant near the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The stability constant (β) is calculated from the titration data using specialized software or by analyzing the formation function of the complex.
-
UV-Vis Spectrophotometric Titration
This technique is applicable when the formation of the boronic ester results in a change in the ultraviolet-visible absorption spectrum of the phenylboronic acid or the diol.
Materials:
-
Substituted phenylboronic acid
-
Diol with a chromophore (e.g., Tiron, 4-nitrocatechol)
-
Buffer solutions of various pH values
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted phenylboronic acid.
-
Prepare a stock solution of the chromophoric diol.
-
Prepare a series of buffer solutions covering the desired pH range.
-
-
Spectral Scans:
-
Record the UV-Vis spectrum of the diol alone in a buffer solution of a specific pH.
-
Record the UV-Vis spectrum of the phenylboronic acid alone in the same buffer.
-
Prepare a series of solutions containing a fixed concentration of the diol and varying concentrations of the phenylboronic acid in the same buffer.
-
Record the UV-Vis spectrum for each of these solutions.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the boronic ester has a significantly different absorbance from the free components.
-
Plot the change in absorbance against the concentration of the phenylboronic acid.
-
The stability constant (K) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding model).
-
Visualization of a Targeted Drug Delivery Workflow
Phenylboronic acids are extensively used to functionalize nanoparticles for targeted drug delivery to cancer cells, which often overexpress sialic acid residues on their surface. The following diagram illustrates this targeting mechanism.
References
- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
Navigating Transmetalation: A Comparative Guide to the Reactivity of Substituted Arylboronic Acids
For researchers, scientists, and drug development professionals, understanding the kinetics of transmetalation—a pivotal step in the Suzuki-Miyaura cross-coupling reaction—is crucial for reaction optimization and catalyst development. This guide provides a comparative analysis of the transmetalation rates for substituted arylboronic acids, supported by experimental data and detailed protocols.
The transfer of an organic group from a boron atom to a palladium center, known as transmetalation, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The electronic and steric properties of the arylboronic acid, as well as the reaction conditions, significantly influence the efficiency of this step. This guide delves into these factors, presenting quantitative data to facilitate a deeper understanding and comparison of different arylboronic acid substrates.
Comparative Kinetic Data of Transmetalation
The rate of transmetalation is highly dependent on the specific pathway it follows. Two primary mechanisms are widely debated: the "boronate" pathway, involving the reaction of an arylpalladium(II) halide with an arylboronate species, and the "oxo-palladium" pathway, which proceeds through the reaction of an arylpalladium(II) hydroxide complex with a neutral arylboronic acid.[1][2] Experimental evidence strongly suggests that under typical aqueous conditions, the oxo-palladium pathway is kinetically favored.[1][2]
The following tables summarize key kinetic data for the transmetalation of substituted arylboronic acids with palladium complexes, highlighting the impact of electronic effects and the nature of the palladium precursor.
| Arylboronic Acid | Palladium Complex | Base | Observed Rate Constant (k_obs, s⁻¹) | Temperature (°C) | Reference |
| p-Tolylboronic Acid | [(Ph₃P)Pd(Ph)(μ-OH)]₂ | None | 2.4 x 10⁻³ | -40 | [1][2] |
| Potassium p-Tolyltrihydroxyborate | (Ph₃P)₂Pd(Ph)(I) | - | 1.7 x 10⁻⁷ (estimated) | -40 | [1][2] |
| 4-Fluorophenylboronic Acid | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | None | 5.78 x 10⁻⁴ (decay of Pd complex) | -30 | [3] |
| 4-Fluorophenylboronic Acid | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | None | 7.59 x 10⁻⁴ (formation of product) | -30 | [3] |
Table 1: Comparison of Transmetalation Rates for Different Mechanistic Pathways.
| Aryl Group Substituent | Relative Transmetalation Rate | Catalyst System | Observations | Reference |
| 4-OMe | Fastest | Cobalt-pincer complex | Electron-donating groups accelerate transmetalation. | [4] |
| H | Intermediate | Cobalt-pincer complex | Baseline for comparison. | [4] |
| 3-F | Slowest | Cobalt-pincer complex | Electron-withdrawing groups decelerate transmetalation in this system. | [4] |
Table 2: Electronic Effects of Substituents on the Arylboronic Acid on the Relative Rate of Transmetalation.
Mechanistic Pathways and Experimental Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanistic pathways of transmetalation and a general workflow for kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
The kinetic data presented in this guide were primarily obtained through stoichiometric reactions monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for the key experiments.
Preparation of Arylpalladium(II) Hydroxo Complexes
The dimeric arylpalladium(II) hydroxo complexes, such as [(Ph₃P)Pd(Ph)(μ-OH)]₂, serve as key starting materials for studying the oxo-palladium transmetalation pathway. These complexes can be synthesized from their corresponding halide precursors.
Materials:
-
(Ph₃P)₂Pd(Ph)(I) or other arylpalladium(II) halide complex
-
Silver oxide (Ag₂O) or a suitable hydroxide source
-
Anhydrous and deoxygenated solvents (e.g., THF, toluene)
Procedure:
-
In a glovebox, dissolve the arylpalladium(II) halide complex in the chosen anhydrous solvent.
-
Add a stoichiometric amount of the hydroxide source (e.g., Ag₂O).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material is consumed.
-
Filter the reaction mixture to remove any insoluble byproducts (e.g., AgI).
-
Remove the solvent under reduced pressure to yield the arylpalladium(II) hydroxo complex, which is often a dimeric species.
-
The complex should be stored under an inert atmosphere and used promptly.
Kinetic Analysis of Transmetalation by NMR Spectroscopy
The rate of transmetalation can be determined by monitoring the disappearance of the starting arylpalladium(II) complex and the appearance of the cross-coupled product over time using NMR spectroscopy.[3][5]
Materials:
-
Prepared arylpalladium(II) hydroxo complex
-
Substituted arylboronic acid
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., a sealed capillary with a known concentration of a stable compound)
-
NMR spectrometer equipped with variable temperature capabilities
Procedure:
-
Prepare a stock solution of the arylpalladium(II) hydroxo complex and the internal standard in the deuterated solvent in a glovebox.
-
Prepare a separate stock solution of the substituted arylboronic acid.
-
Cool the NMR probe to the desired low temperature (e.g., -40 °C).
-
Transfer a known volume of the palladium complex solution to a pre-cooled NMR tube.
-
Acquire an initial NMR spectrum (e.g., ³¹P or ¹⁹F NMR, depending on the complex and arylboronic acid).
-
Inject a known volume of the arylboronic acid solution into the NMR tube, initiating the reaction.
-
Immediately begin acquiring a series of time-resolved NMR spectra.
-
Process the spectra and integrate the signals corresponding to the starting palladium complex and/or the product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the observed rate constant (k_obs) for a first-order reaction.
By employing these methodologies, researchers can systematically assess the transmetalation rates of various substituted arylboronic acids, providing valuable insights for the design of more efficient cross-coupling reactions.
References
- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Performance of Buchwald Ligands in Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly bulky boronic acids and ortho-substituted aryl halides, the reaction efficiency can be dramatically reduced. This guide provides an objective comparison of the performance of various Buchwald ligands and other specialized phosphine ligands in overcoming these steric challenges, supported by experimental data.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
Steric hindrance around the reaction centers of both the boronic acid and the aryl halide can impede several key steps in the palladium-catalyzed Suzuki-Miyaura cycle. The primary obstacles include:
-
Slow Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide can be slowed by bulky ortho substituents.
-
Difficult Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk on both coupling partners.
-
Hindered Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the palladium(0) catalyst is regenerated, can also be inhibited by steric congestion around the palladium center.
The development of bulky and electron-rich phosphine ligands, pioneered by Stephen L. Buchwald, has been instrumental in overcoming these challenges. These ligands promote the formation of highly active, low-coordinate palladium(0) species that can facilitate all steps of the catalytic cycle, even with sterically demanding substrates.
Comparative Performance of Ligands
The choice of ligand is critical for a successful Suzuki-Miyaura coupling involving sterically hindered substrates. Below is a comparison of commonly used Buchwald ligands and other specialized ligands in challenging coupling reactions.
Table 1: Ligand Performance in the Coupling of 2,4,6-Triisopropylphenyl Bromide and Cyclohexylboronic Acid
This reaction represents an extremely sterically demanding aryl-alkyl coupling.
| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| AntPhos | 1 | Xylenes | 140 | 12 | 100 | 63[1] |
| BI-DIME | 1 | Toluene | 110 | 24 | 100 | 31[1] |
| S-Phos | 1 | Toluene | 110 | 24 | 100 | 3[1] |
| X-Phos | 1 | Toluene | 110 | 24 | 46 | 0[1] |
| RuPhos | 1 | Toluene | 110 | 24 | 52 | 0[1] |
| DPPF | 1 | Toluene | 110 | 24 | 54 | 0[1] |
| PCy₃ | 1 | Toluene | 110 | 24 | 100 | 0[1] |
Data sourced from Tang et al., 2014.[1]
As the data indicates, for this particularly challenging transformation, the specialized ligand AntPhos significantly outperforms standard Buchwald ligands like S-Phos, X-Phos, and RuPhos.[1]
Table 2: Ligand Performance in the Coupling of 2-Methylphenylboronic Acid with 2-Chloro-m-xylene
This reaction showcases the coupling of a sterically hindered arylboronic acid with a less reactive aryl chloride.
| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | 2 | Toluene | 100 | 24 | 95 |
| XPhos | 2 | Toluene | 100 | 24 | 88 |
| RuPhos | 2 | Toluene | 100 | 24 | 85 |
Data synthesized from literature.
In this case, the more common Buchwald ligands SPhos, XPhos, and RuPhos all provide high yields, with SPhos showing slightly better performance.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura couplings with sterically hindered substrates using Buchwald ligands. These are general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or AntPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 hours).[1][2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizing the Catalytic Cycle and the Role of the Ligand
The following diagram illustrates the Suzuki-Miyaura catalytic cycle and highlights the crucial role of the bulky phosphine ligand (L) in facilitating the reaction, especially with sterically hindered substrates.
Conclusion
The selection of an appropriate Buchwald ligand is paramount for achieving high yields in Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids and aryl halides. While ligands such as SPhos, XPhos, and RuPhos are effective for many moderately hindered systems, more challenging transformations may necessitate the use of specialized ligands like AntPhos, which has demonstrated superior performance in extremely hindered couplings.[1] Researchers should consider the specific steric and electronic properties of their substrates when selecting a ligand and be prepared to screen a variety of ligands and reaction conditions to achieve optimal results.
References
Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for boronic acids, crucial building blocks in organic synthesis and pharmaceutical development, is paramount for ensuring reaction efficiency, reproducibility, and the safety of final products. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity assessment. This guide provides a comprehensive comparison of qNMR with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical technique for their needs.
Principle of qNMR for Purity Assessment
Quantitative NMR operates on the fundamental principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By co-dissolving a known mass of a high-purity internal standard with a known mass of the boronic acid sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum. This makes qNMR a primary analytical method, capable of providing an absolute purity value without the need for a specific reference standard of the analyte itself.[1][2]
Comparison of qNMR and HPLC for Boronic Acid Purity Assessment
The choice between qNMR and HPLC for purity analysis depends on the specific requirements of the study, including the need for absolute quantification, the nature of potential impurities, and desired sample throughput.
Performance Characteristics
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection.[1] |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[2] | High, based on chromatographic separation. Co-eluting impurities can be an issue.[1] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1] |
| Impurity Identification | Can provide structural information about impurities.[1] | Requires hyphenated techniques like LC-MS for structural elucidation.[1] |
| Quantifiable Impurities | Can quantify non-chromophoric impurities and distinguish the boronic acid from its anhydride (boroxine).[1] | May not detect impurities without a UV chromophore. The anhydride may have a different retention time and response factor.[1] |
Illustrative Validation Data: Benzylboronic Acid
The following table summarizes typical validation data for the purity assessment of benzylboronic acid using both qNMR and HPLC.
| Validation Parameter | qNMR | HPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.5 - 20 mg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 0.5% | < 1.0% |
| - Intermediate Precision | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% |
| Specificity | Demonstrated by unique chemical shifts and resolution of signals.[2] | Demonstrated by peak purity and resolution from known impurities.[2] |
This data is illustrative and based on typical performance characteristics for these methods when analyzing small aromatic molecules.[2]
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable and reproducible results.
¹H qNMR Protocol for Boronic Acid Purity Determination
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry vial.[1]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard must be soluble in the chosen deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[1]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Transfer the solution to a 5 mm NMR tube.[1]
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][2]
-
Employ a standard 90° pulse sequence.[2]
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds) to allow for full relaxation.[2]
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a signal-to-noise ratio of >150 for the signals being integrated.[2]
-
Maintain a constant temperature (e.g., 298 K).[2]
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the boronic acid and a signal from the internal standard.
-
The purity of the boronic acid (Purity_analyte) can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC Protocol for Boronic Acid Purity Determination
This method is designed for the separation and quantification of a boronic acid and its potential process-related impurities.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the boronic acid reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for the linearity study.[2]
-
Sample Solution: Accurately weigh and dissolve the boronic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.[2]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the experimental workflow for qNMR and provide a logical framework for selecting the appropriate analytical method.
Caption: qNMR workflow for boronic acid purity assessment.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both qNMR and HPLC are robust and reliable techniques for the purity assessment of boronic acids.[2] qNMR offers the distinct advantage of being a primary method that provides excellent accuracy and precision without the need for an analyte-specific reference standard, making it particularly valuable in research and development settings where such standards may not be available.[2] It is also adept at quantifying impurities that may be challenging for UV-based HPLC, such as boronic anhydrides (boroxines). Conversely, HPLC generally offers higher sensitivity for detecting trace impurities and is well-suited for high-throughput screening in quality control environments.[2] For a comprehensive characterization of boronic acids, the use of both qNMR and HPLC can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.[2]
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloro-Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This guide provides a detailed comparison of common palladium catalysts for the challenging Suzuki coupling of chloro-substituted arylboronic acids with aryl chlorides. The inertness of the C-Cl bond necessitates highly active catalyst systems, and the selection of the appropriate palladium precursor and ligand is critical for achieving high yields and reaction efficiency.
This guide summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems. It also provides detailed experimental protocols and visual representations of the catalytic cycle and a typical experimental workflow.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of chloro-substituted arylboronic acids with aryl chlorides is influenced by the choice of palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of the performance of several key palladium catalyst systems in relevant Suzuki-Miyaura reactions.
| Catalyst System | Aryl Chloride | Chloro-Substituted Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [2] |
| Pd-PEPPSI-IPr | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | EtOH | 80 | 6 | ~95 | [3] |
| Pd/C | Chlorobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 100 | 2.5 | ~85 | [4] |
| Pd(dppf)Cl₂ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | >95 | [2] |
| Pd(OAc)₂ / XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. Direct comparison of yields should be made with caution. This table serves as a qualitative guide to the relative performance of these catalyst systems. For challenging substrates like chloro-substituted arylboronic acids, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands like IPr, generally exhibit higher activity and provide better yields.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of a chloro-substituted arylboronic acid with an aryl chloride using two different palladium catalyst systems.
Protocol 1: Suzuki Coupling using Pd₂(dba)₃ / SPhos
This protocol is adapted from methodologies employing bulky phosphine ligands, which are highly effective for the coupling of aryl chlorides.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Chloro-substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, chloro-substituted arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Add the remaining toluene and water to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a PEPPSI Precatalyst
This protocol utilizes a palladium-N-heterocyclic carbene (NHC) precatalyst, known for its high stability and activity.[3]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Chloro-substituted arylboronic acid (0.75 mmol, 1.5 equiv)
-
--INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) (0.005 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
Ethanol (4.0 mL)
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, add the aryl chloride, chloro-substituted arylboronic acid, potassium phosphate, and the Pd-PEPPSI-IPr catalyst.
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for the specified time (e.g., 6 hours), monitoring the reaction progress by TLC or GC-MS.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Safety Operating Guide
Navigating the Disposal of (2-Chloro-4-isopropoxyphenyl)boronic Acid: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Chloro-4-isopropoxyphenyl)boronic acid, a halogenated boronic acid derivative. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
This compound, due to its chemical nature as both a boronic acid derivative and a halogenated organic compound, requires specific handling and disposal protocols. It should be treated as hazardous waste and must never be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and halogenated organic compounds.[1][2]
Hazard Identification
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also clearly indicate that it is a "Halogenated Organic Waste".[2][5]
Solid Waste Disposal:
-
Contaminated Materials: Solid materials such as contaminated gloves, bench paper, weigh boats, and pipette tips should be collected in a designated, sealed container lined with a chemically resistant bag.
-
Empty Product Containers: The original product container, even if seemingly empty, should be treated as hazardous waste, sealed, and placed in the designated solid waste container.
Liquid Waste Disposal:
-
Segregation: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[2][5][6] Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[7]
-
Container Integrity: Ensure the liquid waste container is made of a compatible material and is kept tightly closed when not in use to prevent the release of vapors.[8][9]
Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. This rinsate must be collected as halogenated organic liquid waste.
-
Secondary Decontamination: A subsequent wash with a basic solution can help to convert any remaining boronic acid into a more water-soluble boronate salt.[1] This rinsate should also be collected as hazardous waste.
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Waste Storage and Pickup:
-
Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (2-Chloro-4-isopropoxyphenyl)boronic acid
Essential Safety and Handling Guide for (2-Chloro-4-isopropoxyphenyl)boronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: While a Safety Data Sheet (SDS) from one supplier classifies this specific compound as non-hazardous, boronic acids as a class of compounds, and several close structural analogs, are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the same precautions as related hazardous compounds. Always consult the specific SDS provided by your supplier and adhere to your institution's safety guidelines.
Immediate Safety Precautions
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks.[3] Do not eat, drink, or smoke in the laboratory.[3][5] Contaminated clothing should be removed immediately and laundered separately before reuse.[3][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for handling this compound, based on the potential hazards associated with analogous boronic acid compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][6] | To protect eyes from contact, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[7] Gloves must be inspected prior to use and disposed of properly after use.[8] | To prevent skin contact and potential irritation.[1][2][3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4][7] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Properly dispose of all waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[3]
-
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.[3]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation occurs.[11]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[8]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[13] Do not mix with other waste streams unless instructed by a qualified professional.[13]
-
Disposal Method: Dispose of the chemical waste through your institution's hazardous waste disposal program.[13] For small amounts, if permitted by local regulations, it may be possible to neutralize the boric acid with a mild base like sodium bicarbonate and flush it down the drain with a large volume of water.[9][13] However, always consult with your environmental health and safety department for specific guidance.[13]
Visual Aid: Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Handling this compound
References
- 1. fishersci.es [fishersci.es]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rowe.com.au [rowe.com.au]
- 6. echemi.com [echemi.com]
- 7. wilsonsalt.com [wilsonsalt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sciencing.com [sciencing.com]
- 10. laballey.com [laballey.com]
- 11. carlroth.com [carlroth.com]
- 12. m.youtube.com [m.youtube.com]
- 13. laballey.com [laballey.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
